molecular formula C6H9F3O4S B6613815 Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate CAS No. 262444-08-6

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate

Cat. No.: B6613815
CAS No.: 262444-08-6
M. Wt: 234.20 g/mol
InChI Key: RHTYPJAOPJSRAJ-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C6H9F3O4S and its molecular weight is 234.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxan-4-yl trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O4S/c7-6(8,9)14(10,11)13-5-1-3-12-4-2-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTYPJAOPJSRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate, a pivotal intermediate in contemporary drug discovery and organic synthesis. The document offers a detailed, field-proven protocol, a thorough examination of the underlying reaction mechanism, and critical safety and handling information. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary knowledge to confidently and safely execute this important transformation. The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active molecules and approved pharmaceuticals. Its incorporation can enhance pharmacokinetic properties such as solubility and metabolic stability. The transformation of the hydroxyl group of Tetrahydro-2H-pyran-4-ol into a trifluoromethanesulfonate (triflate) group, an excellent leaving group, unlocks a plethora of subsequent chemical modifications, including nucleophilic substitutions and cross-coupling reactions, making it a highly versatile building block.

Introduction: The Strategic Importance of this compound

The tetrahydropyran ring is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its non-planar, saturated heterocyclic structure can impart favorable conformational rigidity and improved metabolic stability to a molecule. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.

The conversion of the hydroxyl group of the readily available Tetrahydro-2H-pyran-4-ol to a triflate is a key strategic step. The trifluoromethanesulfonyl group (CF₃SO₂-), or triflyl group, is one of the best leaving groups in organic chemistry due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion. This exceptional leaving group ability makes this compound a highly reactive and versatile electrophile for the introduction of the tetrahydropyran-4-yl moiety into a wide range of molecules. This is particularly valuable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Reaction Mechanism and Causality of Experimental Choices

The synthesis of this compound proceeds via the triflation of Tetrahydro-2H-pyran-4-ol using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, typically pyridine or triethylamine (TEA).

The reaction is initiated by the nucleophilic attack of the hydroxyl group of Tetrahydro-2H-pyran-4-ol on one of the highly electrophilic sulfur atoms of triflic anhydride. The choice of a hindered or non-nucleophilic base like pyridine is crucial. Pyridine serves to neutralize the triflic acid (CF₃SO₃H) byproduct generated during the reaction, preventing it from protonating the starting alcohol or the product and promoting potential side reactions. A more nucleophilic base could compete with the alcohol in attacking the triflic anhydride. The reaction is typically conducted in an inert, anhydrous aprotic solvent such as dichloromethane (DCM) to prevent the hydrolysis of the highly reactive triflic anhydride. Low temperatures, often starting at 0°C or below, are employed to control the exothermicity of the reaction and minimize the formation of byproducts.

Reaction Mechanism: Triflation of Tetrahydro-2H-pyran-4-ol

Triflation_Mechanism Mechanism of Alcohol Triflation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol Tetrahydro-2H-pyran-4-ol Intermediate1 Oxonium Intermediate Alcohol->Intermediate1 Nucleophilic Attack Tf2O Triflic Anhydride Tf2O->Intermediate1 Base Pyridine Intermediate2 Pyridinium Triflate Base->Intermediate2 Reaction with TfOH Product Tetrahydro-2H-pyran-4-yl Triflate Intermediate1->Product Deprotonation by Base Byproduct Pyridinium Triflate Salt Intermediate1->Byproduct Proton Transfer

Caption: Mechanism of alcohol triflation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to anhydrous conditions is critical for success.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Tetrahydro-2H-pyran-4-ol≥98%e.g., Sigma-Aldrich, Alfa AesarStore in a desiccator.
Trifluoromethanesulfonic anhydride (Tf₂O)≥99%e.g., Sigma-Aldrich, Acros OrganicsHandle under inert atmosphere. Highly corrosive and moisture-sensitive.
PyridineAnhydrous, ≥99.8%e.g., Sigma-Aldrich, Acros OrganicsStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich, Fisher ScientificStore over molecular sieves.
Diethyl etherAnhydrouse.g., Sigma-Aldrich, Fisher ScientificFor extraction.
Saturated aqueous sodium bicarbonate solutionFor work-up.
Brine (saturated aqueous NaCl solution)For work-up.
Anhydrous magnesium sulfate (MgSO₄)For drying.
Step-by-Step Procedure
  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Initial Charging: Charge the flask with Tetrahydro-2H-pyran-4-ol (1.0 eq) and anhydrous dichloromethane (DCM, approximately 0.2 M concentration relative to the alcohol).

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Triflic Anhydride: Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of cold water.

  • Work-up:

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Product Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of Tetrahydro-2H-pyran-4-yl Triflate start Start setup Reaction Setup under Inert Atmosphere start->setup charge_reactants Charge Alcohol and DCM setup->charge_reactants add_base Add Pyridine charge_reactants->add_base cool Cool to 0°C add_base->cool add_tf2o Dropwise Addition of Tf2O cool->add_tf2o react Stir at 0°C for 1-2h add_tf2o->react quench Quench with Cold Water react->quench workup Aqueous Work-up quench->workup purify Flash Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end_product Pure Product characterize->end_product

Caption: Experimental workflow for the synthesis.

Characterization Data (Predicted)

The following are predicted NMR chemical shifts for this compound based on known data for similar structures. Actual experimental values may vary slightly.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~5.0mCH-OTf
¹H~3.8m2 x OCH₂ (axial)
¹H~3.6m2 x OCH₂ (equatorial)
¹H~2.1m2 x CH₂ (axial)
¹H~1.9m2 x CH₂ (equatorial)
¹³C~118.7q, ¹J(C,F) ≈ 320 HzCF₃
¹³C~85.0CH-OTf
¹³C~63.02 x OCH₂
¹³C~33.02 x CH₂

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Tetrahydro-2H-pyran-4-ol: May cause eye irritation.[1]

  • Trifluoromethanesulfonic anhydride (Tf₂O): Highly corrosive and a strong oxidizing agent. Reacts violently with water. Causes severe skin burns and eye damage.[2][3] Harmful if swallowed and may cause respiratory irritation.[2][3] Handle under an inert atmosphere and add to solvents slowly to prevent thermal runaway.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Triethylamine (alternative base): Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[2][7][8][9][10]

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.

Conclusion

The synthesis of this compound is a robust and reliable transformation that provides a valuable intermediate for drug discovery and organic synthesis. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this versatile building block in high yield and purity. The triflate's exceptional reactivity as a leaving group opens up a vast chemical space for the introduction of the pharmaceutically relevant tetrahydropyran moiety.

References

  • Redox. (2023, August 22). Safety Data Sheet Triethylamine. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Penta. (2024, February 27). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine-D5. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022, December 15). Safety Data Sheet: pyridine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern organic synthesis, particularly within drug discovery and development, the ability to efficiently introduce specific structural motifs is paramount. Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate stands out as a pivotal reagent, engineered for the precise incorporation of the tetrahydropyran (THP) ring system. The THP moiety is a privileged scaffold in medicinal chemistry, frequently enhancing pharmacokinetic properties such as solubility and metabolic stability when integrated into a larger molecule.[1][2]

This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of this compound. We will explore the fundamental principles that make this compound an exceptionally reactive and versatile tool for researchers and synthetic chemists. The core of its utility lies in the trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups known in organic chemistry, attached to the C4 position of a stable tetrahydropyran ring.

Core Chemical and Physical Properties

A foundational understanding of a reagent's physical and chemical characteristics is essential for its effective and safe use in any synthetic protocol.

PropertyValue
Molecular Formula C₅H₉F₃O₄S
Molecular Weight 234.18 g/mol
CAS Number 80360-19-0
Appearance Colorless to pale yellow liquid/oil
Storage Store under inert atmosphere, room temperature, away from moisture

The defining feature of this compound is the triflate (-OTf) group. Its exceptional ability as a leaving group stems from the significant resonance stabilization of the resulting triflate anion (CF₃SO₃⁻). The negative charge is delocalized across three oxygen atoms, and this is further enhanced by the strong electron-withdrawing inductive effect of the trifluoromethyl group.[3] This high degree of stability means that the C-O bond is readily cleaved, making the C4 carbon of the pyran ring highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Synthesis and Preparation: Crafting a High-Energy Intermediate

The most direct and common synthesis of this compound involves the reaction of its corresponding alcohol, Tetrahydro-2H-pyran-4-ol, with a suitable triflating agent. The choice of agent and conditions is critical to achieving high yields and purity.

The primary triflating agent is trifluoromethanesulfonic anhydride (Tf₂O). The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous, aprotic solvent like dichloromethane (DCM). A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the triflic acid byproduct generated during the reaction, preventing side reactions.

Diagram of Synthetic Workflow

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products THP_OH Tetrahydro-2H-pyran-4-ol Reaction Reaction Vessel (DCM, -78 °C to 0 °C) THP_OH->Reaction Tf2O Triflic Anhydride (Tf₂O) Tf2O->Reaction Base Pyridine / Et₃N Base->Reaction Product Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate Reaction->Product Primary Product Byproduct Pyridinium Triflate Salt Reaction->Byproduct Salt Byproduct

Caption: General workflow for the synthesis of the title compound.

Field-Proven Experimental Protocol: Synthesis
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Tetrahydro-2H-pyran-4-ol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq) dropwise to the stirred solution.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe. The rate of addition should be controlled to maintain the internal temperature below -60 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is often used directly in the next step due to its high reactivity, but can be purified by flash column chromatography on silica gel if necessary.

Causality Insight: The use of a non-nucleophilic base is crucial. A nucleophilic base could compete with the alcohol in reacting with the highly electrophilic triflic anhydride. Pyridine is an excellent choice as it is a strong enough base to scavenge the generated acid but is a poor nucleophile. The low temperature is necessary to control the high reactivity of the triflic anhydride and prevent degradation of the product.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized triflate is typically achieved through standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR Protons adjacent to the ether oxygen (C2, C6) appear downfield (~3.5-4.0 ppm). The proton on the carbon bearing the triflate group (C4) is significantly deshielded and appears as a multiplet around 4.9-5.1 ppm. Protons on C3 and C5 will appear as multiplets in the upfield region (~1.8-2.2 ppm).
¹³C NMR The carbon attached to the triflate group (C4) will be significantly downfield (~80-85 ppm). The carbons adjacent to the ether oxygen (C2, C6) will be around 65-70 ppm, and the C3/C5 carbons will be further upfield (~30-35 ppm).[4][5]
IR (Infrared) Strong characteristic absorption bands for the S=O stretches of the triflate group will be present around 1420 cm⁻¹ and 1210 cm⁻¹. C-O stretching will also be visible.

Reactivity and Synthetic Applications: A Gateway to Complexity

The primary utility of this compound is as a potent electrophile in nucleophilic substitution reactions.[3][6] The triflate group's extreme lability facilitates reactions with a vast array of nucleophiles under mild conditions, often proceeding with high yields where corresponding halides or tosylates would be unreactive.

Nucleophilic Substitution Reactions

The compound readily undergoes Sₙ2 reactions. The stereochemical outcome at the C4 position can often be controlled, leading to inversion of configuration, which is a powerful tool in stereoselective synthesis.

Common nucleophiles include:

  • Nitrogen Nucleophiles: Amines, azides (for subsequent reduction to amines).

  • Oxygen Nucleophiles: Alcohols, phenols, carboxylates.

  • Carbon Nucleophiles: Cyanide, organocuprates, enolates.

  • Sulfur Nucleophiles: Thiols, thiophenols.

Diagram of General Reactivity

Reactivity THP_OTf Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate Product 4-Substituted-THP (THP-Nu) THP_OTf->Product LeavingGroup Triflate Anion (TfO⁻) THP_OTf->LeavingGroup Leaving Group Departs Nucleophile Nucleophile (Nu⁻) Nucleophile->THP_OTf Sₙ2 Attack

Caption: Sₙ2 displacement of the triflate leaving group.

Field-Proven Experimental Protocol: Nucleophilic Substitution with Sodium Azide
  • Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid. Monitor its completion by TLC (usually within 1-3 hours).

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine to remove residual DMF and salts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-azidotetrahyro-2H-pyran.

Causality Insight: The choice of a polar aprotic solvent like DMF is strategic. It effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction. This protocol provides a direct route to 4-aminotetrahydropyran derivatives upon simple reduction of the azide.

Safety and Handling: Managing a Highly Reactive Reagent

Due to the presence of the triflate group, this compound is highly reactive and moisture-sensitive. Triflating agents like triflic anhydride are corrosive and react violently with water.[7][8]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Keep in a cool, dry place away from incompatible materials such as strong bases, acids, and oxidizing agents.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.

Conclusion

This compound is more than just a chemical intermediate; it is an activation tool that transforms a simple alcohol into a potent electrophile. Its utility is rooted in the exceptional leaving group ability of the triflate anion, enabling chemists to perform nucleophilic substitutions that would otherwise be challenging or impossible. For researchers in drug discovery and complex molecule synthesis, this reagent provides a reliable and efficient pathway to incorporate the valuable tetrahydropyran scaffold, making it an indispensable component of the modern synthetic chemist's toolkit.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. Retrieved from PharmaBlock website.[1]

  • Bocan, T. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Retrieved from a professional networking site for scientists.[2]

  • Wikipedia. (n.d.). Triflate. Retrieved from Wikipedia.[3]

  • Booth, B. L., Haszeldine, R. N., & Laali, K. (1980). Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, 2887-2893.[11]

  • Closson, W. D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center.[6]

  • Murphy, J. A., et al. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry, 10(36), 7318-7325.[12]

  • Bennett, C. S. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters, 16(12), 3340–3343.[13]

  • Stang, P. J., & White, M. R. (1983). Vinylic triflates: a new method for the synthesis of 1-alkynes. The Journal of Organic Chemistry, 48(24), 4578-4580.[5]

  • Wiley-VCH GmbH. (2002-2025). tetrahydro-2H-pyran - Optional[13C NMR] - Chemical Shifts. SpectraBase.[5]

  • Penchev, P. N., & Nachkova, S. R. (2010). A database of assigned C-13 NMR spectra.[14]

  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.[9]

  • MedChemExpress. (n.d.). Mannose triflate-SDS.[10]

  • SynQuest Laboratories, Inc. (n.d.). Trifluoroacetyl trifluoromethanesulfonate Safety Data Sheet.[7]

  • Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid Material Safety Data Sheet.[8]

  • Organic Syntheses. (n.d.). Procedure for the synthesis of spirocyclic compounds.[15]

  • Cameo Chemicals. (n.d.). Trimethylsilyl trifluoromethanesulfonate.[16]

  • Stang, P. J., & Dueber, T. E. (1974). Chemistry of vinyl cations. 10. Vinylic triflates. A new series of reactive vinyl esters. Journal of the American Chemical Society, 96(14), 4555-4557.[17]

  • Lee, C., & Lee, Y. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(7), 127.[18]

  • Roy, R., et al. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. ES Materials & Manufacturing, 13, 40-52.[19]

  • Das, J., et al. (2011). Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions. RSC Advances, 1(8), 1475-1479.[20]

  • Shekhar, A., et al. (2011). SYNTHESIS OF TETRAHYDROBENZO[b]PYRAN DERIVATIVES USING SODIUM TRIFLUOROMETHANE SULPHONATE AS AN EFFICIENT CATALYST. International Journal of ChemTech Research, 9(3), 1117-1123.[21]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.[22]

  • American Chemical Society. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry.[23]

  • RWTH Publications. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of.[24]

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Structural and Mechanistic Profiling of Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate: A Technical Guide for Advanced Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the introduction of saturated oxygen-containing heterocycles is a critical strategy for modulating the physicochemical properties of drug candidates, such as improving aqueous solubility and lowering lipophilicity. Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (CAS: 262444-08-6)[1] serves as a premier electrophilic linchpin for this purpose. By leveraging the exceptional leaving-group ability of the trifluoromethanesulfonate (triflate) moiety, this reagent enables the direct N-, O-, or C-alkylation of complex molecular scaffolds via nucleophilic bimolecular substitution (


).

This whitepaper provides an in-depth mechanistic analysis of the structural dynamics, synthesis, and application of tetrahydro-2H-pyran-4-yl triflate, designed for researchers and drug development professionals executing advanced synthetic workflows.

Structural and Conformational Dynamics

The reactivity of this compound is fundamentally governed by the conformational flexibility of the tetrahydropyran (THP) ring and the stereoelectronic properties of the triflate group[2].

Conformational Equilibrium

The THP ring predominantly adopts a chair conformation. The bulky and highly electron-withdrawing triflate (


) group at the C4 position exists in a dynamic equilibrium between the equatorial  and axial  positions.
  • Ground State (Thermodynamic): The equatorial conformer is thermodynamically favored as it minimizes 1,3-diaxial steric interactions with the axial protons at C2 and C6.

  • Reactive State (Kinetic): For an

    
     displacement to occur, the incoming nucleophile must attack from the trajectory antiperiplanar to the 
    
    
    
    bond. Attack on the equatorial triflate requires an axial approach, which is sterically hindered by the axial protons of the ring. Consequently, the reaction often proceeds through the less populated axial conformer , allowing the nucleophile to attack from the unhindered equatorial trajectory[2].
The Triflate Super-Leaving Group

The


 group is one of the most potent leaving groups in organic synthesis. The departing triflate anion (

) is exceptionally stable due to the strong electron-withdrawing effect of the trifluoromethyl group and the extensive resonance delocalization of the negative charge across three equivalent oxygen atoms. This hyper-reactivity compensates for the inherent steric hindrance typically associated with secondary cyclic electrophiles.

ConformationalSN2 EqOTf Equatorial Triflate Ground State Sterically Favored AxOTf Axial Triflate Reactive Conformer Accessible via Ring Flip EqOTf->AxOTf Ring Flip (Rapid) TS Transition State Equatorial Attack by Nucleophile Minimizes 1,3-Diaxial Clashes AxOTf->TS Nucleophile Trajectory AxProd Axial Product Initial SN2 Product Inverted Stereocenter TS->AxProd OTf Departure EqProd Equatorial Product Thermodynamic Sink Final Conformation AxProd->EqProd Ring Flip (Relaxation)

Conformational trajectory of the SN2 displacement on a tetrahydropyran ring.

Synthesis Protocol & Mechanistic Causality

Because secondary triflates are highly prone to elimination (forming 3,6-dihydro-2H-pyran) and hydrolysis, tetrahydro-2H-pyran-4-yl triflate is rarely stored long-term. It is synthesized in situ or immediately prior to use[3].

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsRole in Reaction
Tetrahydropyran-4-ol102.131.00Starting Material
Triflic Anhydride (

)
282.141.08Electrophilic Activator
Pyridine79.101.10Base / Nucleophilic Catalyst
Dichloromethane (DCM)84.930.1 MNon-nucleophilic Solvent
Step-by-Step Methodology

Protocol adapted from validated pharmaceutical synthesis workflows for CBP/EP300 inhibitors[3].

  • Preparation: Dissolve tetrahydropyran-4-ol (1.0 eq) in anhydrous DCM under an inert atmosphere (nitrogen or argon).

  • Catalyst Addition: Add pyridine (1.1 eq) to the solution.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Strict temperature control is mandatory. At room temperature, the highly reactive triflate will undergo rapid

    
     elimination.
    
  • Activation: Dropwise add trifluoromethanesulfonic anhydride (1.08 eq). Causality: Pyridine reacts with

    
     to form a highly electrophilic 1-(trifluoromethylsulfonyl)pyridin-1-ium intermediate. This prevents the generation of free triflic acid until the alcohol attacks, at which point the displaced pyridine neutralizes the acid, preventing ether cleavage or polymerization.
    
  • Reaction: Stir at 0 °C for 20 minutes.

  • Workup: Filter the reaction mixture to remove pyridinium triflate salts. Wash the filtrate sequentially with water, 1.0 N HCl (to remove residual pyridine), and brine.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo at low temperature.
    

Self-Validating Quality Control: The product isolates as a "black liquid"[3]. This coloration is normal and results from trace polymerization of byproducts. Do not attempt silica gel chromatography. Silica is inherently acidic and polar; passing a secondary triflate through a column will result in catastrophic degradation. The crude reagent is sufficiently pure for immediate downstream alkylation.

Analytical Validation

To verify the successful conversion of the alcohol to the triflate before proceeding to the alkylation step,


 NMR is the most reliable diagnostic tool[3].
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Significance
C4-H (attached to -OTf)5.17 Multiplet (m)1HCritical Indicator: Shifts dramatically downfield from ~3.8 ppm (in the alcohol) due to the intense electron-withdrawing effect of the triflate group.
C2-H, C6-H (equatorial)3.96Multiplet (m)2HDeshielded by the adjacent ring oxygen.
C2-H, C6-H (axial)3.58Multiplet (m)2HStandard THP ring signature.
C3-H, C5-H 2.11, 1.99Multiplets (m)4HMethylene protons adjacent to the triflate stereocenter.

Downstream Application: N-Alkylation Workflow

The primary utility of tetrahydro-2H-pyran-4-yl triflate is the N-alkylation of complex heterocycles, such as pyrazoles or pyrrolopyridines, which are common pharmacophores in kinase and epigenetic inhibitors[3].

Step-by-Step Alkylation Methodology
  • Deprotonation: Dissolve the target N-heterocycle (1.0 eq) in anhydrous DMF. Cool to 0 °C and add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH quantitatively deprotonates the heterocycle. DMF strongly solvates the

      
       cation, leaving a "naked", highly reactive heterocyclic anion.
      
  • Electrophile Introduction: Add the freshly prepared tetrahydro-2H-pyran-4-yl triflate (excess, ~4.0 eq) to the mixture at 0 °C.

  • Propagation: Slowly warm the reaction to room temperature and stir for 2 hours.

  • Thermodynamic Push: Heat the reaction mixture to 150 °C for 10 minutes.

    • Causality: This brief thermal spike serves a dual purpose. First, it overcomes the activation energy barrier for any remaining sterically hindered conformers. Second, it intentionally degrades the large excess of unreacted triflate, preventing it from interfering with the subsequent reverse-phase chromatography purification[3].

  • Quench & Purify: Cool to room temperature, dilute with DCM, filter through Celite, and concentrate for purification.

Workflow SM Tetrahydropyran-4-ol (Starting Material) Reagents Tf2O, Pyridine DCM, 0 °C, 20 min SM->Reagents Activation Intermediate Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (Reactive Electrophile) Reagents->Intermediate Filtration & Concentration Nu Heterocycle + NaH DMF, 0 °C to RT Intermediate->Nu Nucleophilic Addition Product N-(Tetrahydropyran-4-yl) Heterocycle Nu->Product SN2 Displacement (Inversion)

End-to-end synthetic workflow from alcohol activation to heterocyclic N-alkylation.

References

1.1 2.3 3.2

Sources

Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate: Mechanism of Action, Synthetic Utility, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (CAS No. 262444-08-6), commonly referred to as THP-triflate, is a highly reactive electrophilic reagent utilized extensively in advanced organic synthesis and medicinal chemistry. While the compound itself is not a therapeutic agent, its chemical "mechanism of action" revolves around its role as a premier alkylating agent. It is specifically engineered to install the tetrahydropyran-4-yl (THP) moiety onto diverse molecular scaffolds—a critical step in the development of numerous active pharmaceutical ingredients (APIs), including epigenetic modulators for cancer therapy[1].

This whitepaper details the chemical causality of THP-triflate's reactivity, outlines self-validating experimental protocols for its use, and contextualizes its critical role in modern drug development.

Chemical Mechanism of Action: Electrophilic Activation

The core mechanism of action of THP-triflate is driven by bimolecular nucleophilic substitution (SN2) , though it can exhibit SN1 character depending on the solvent and nucleophile. The reactivity is fundamentally governed by the trifluoromethanesulfonate (-OTf) leaving group.

The "Super" Leaving Group

Triflate is classified as a "super leaving group" due to the extreme electron-withdrawing inductive effect of the trifluoromethyl (-CF3) group[2]. This effect highly polarizes the C-O bond at the C4 position of the tetrahydropyran ring. When the C-O bond breaks, the resulting triflate anion is exceptionally stable, with its negative charge delocalized via resonance across three equivalent oxygen atoms. This makes the secondary C4 carbon of the THP ring highly electrophilic and susceptible to attack by nitrogen, oxygen, or sulfur nucleophiles.

Quantitative Leaving Group Comparison

To understand why medicinal chemists choose the highly unstable triflate over more stable alternatives (like halides or tosylates), we must look at the reaction kinetics. The activation energy required for the SN2 transition state is significantly lowered when using a triflate.

Table 1: Relative Leaving Group Abilities in Nucleophilic Substitution

Leaving GroupAbbreviationRelative Reactivity (Approx.)Mechanistic Influence
Trifluoromethanesulfonate -OTf (Triflate) 10⁷ – 10⁸ Highly favors rapid SN2 due to extreme anion stabilization[2].
p-Toluenesulfonate-OTs (Tosylate)10⁴Standard good leaving group, but slower due to steric bulk[2].
Methanesulfonate-OMs (Mesylate)10⁴Standard good leaving group[3].
Iodide-I10²Good leaving group, but prone to side reactions.
Bromide-Br1Baseline for kinetic comparison.
Reaction Pathway Visualization

SN2_Mechanism Nuc Nucleophile (e.g., R-NH2) TS Transition State [Nuc---C4---OTf]‡ Nuc->TS Attacks C4 THP_Tf THP-Triflate (Electrophile) THP_Tf->TS C-O bond breaks Prod Alkylated Product (THP-Nuc) TS->Prod Bond forms LG Triflate Anion (Leaving Group) TS->LG Departs

Nucleophilic substitution (SN2) mechanism of THP-triflate alkylation.

Experimental Protocol: Self-Validating Alkylation Workflow

Because THP-triflate is highly susceptible to hydrolysis (reacting with ambient moisture to revert to tetrahydropyran-4-ol and triflic acid), it is rarely stored for long periods. The most reliable methodology involves an in situ generation strategy, immediately followed by the trapping of the electrophile by the target nucleophile[1].

Objective

To install a tetrahydropyran-4-yl moiety onto a nucleophilic amine or pyrazole core.

Step 1: Electrophile Generation (In Situ)
  • Reagent Preparation: Dissolve tetrahydropyran-4-ol (1.0 eq, ~2.64 mmol) in anhydrous dichloromethane (DCM, 2.9 mL) under an inert argon atmosphere.

  • Acid Scavenging: Add anhydrous pyridine (1.1 eq).

    • Causality: Pyridine acts as a non-nucleophilic base to neutralize the highly acidic triflic acid generated during the reaction. Without this, the acid would degrade the THP ring or protonate the starting alcohol, halting the reaction.

  • Activation: Cool the mixture to 0 °C. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.05 eq).

    • Causality: The 0 °C temperature is critical. It suppresses elimination side-reactions (E2) and controls the highly exothermic nature of the anhydride reaction[1].

  • Validation Checkpoint 1: Stir for 20 minutes at 0 °C. The system validates the formation of the intermediate visually (precipitation of pyridinium triflate salts) and via TLC (staining with phosphomolybdic acid).

Step 2: Nucleophilic Substitution (Alkylation)
  • Filtration: Filter the reaction mixture quickly through a short pad of Celite to remove the solid pyridinium triflate salts, washing with cold DCM (2 mL)[1]. Causality: Removing the salts prevents side reactions and buffering issues during the subsequent alkylation.

  • Reaction: To the filtrate containing the THP-triflate, add the target nucleophile (e.g., a pyrazole derivative, 0.8 eq).

  • Thermal Activation: Slowly warm the mixture to room temperature and stir for 2 hours. If the nucleophile is sterically hindered, heat the mixture to 150 °C for 10 minutes (e.g., via microwave irradiation)[1].

    • Causality: Microwave heating provides the precise activation energy required to overcome the steric bulk of the secondary C4 carbon on the THP ring during the SN2 transition state.

  • Validation Checkpoint 2: Monitor the reaction via LC-MS. The protocol is self-validating when the mass of the starting nucleophile disappears and the product mass (Nucleophile + 85 Da for the THP group) becomes the dominant peak.

Step 3: Purification
  • Dilute the mixture with DCM, filter through Celite, and concentrate in vacuo.

  • Dissolve the crude residue in DMSO and purify via reverse-phase chromatography (Acetonitrile/Water 20-60% gradient) to isolate the pure THP-alkylated product[1].

Biological Context: The THP Group in Drug Design

While THP-triflate is the chemical vehicle, the destination is the biological efficacy of the resulting drug. The tetrahydropyran (THP) ring is a privileged bioisostere in medicinal chemistry. Chemists intentionally use THP-triflate to append this ring to a pharmacophore for three specific reasons:

  • Modulation of Physicochemical Properties: Unlike a highly lipophilic cyclohexyl or phenyl ring, the oxygen atom in the THP ring lowers the overall partition coefficient (LogP), significantly enhancing the aqueous solubility of the drug candidate.

  • Target Engagement: The ether oxygen acts as a hydrogen-bond acceptor, forming specific, directional interactions with amino acid residues in the target protein's binding pocket.

  • Metabolic Stability: The aliphatic ether structure is less susceptible to cytochrome P450-mediated aromatic oxidation compared to standard phenyl rings.

Case Study: CBP/EP300 Bromodomain Inhibitors

In the development of pyrazolopyridine derivatives for cancer therapy, THP-triflate is used to synthesize inhibitors of the CBP/EP300 bromodomains[1]. These bromodomains are "reader" proteins that recognize acetylated lysine residues on histone tails, controlling chromatin structure and gene transcription. By using THP-triflate to install the THP group, the resulting drug achieves the exact steric and electronic profile needed to competitively bind the bromodomain pocket, thereby halting the transcription of oncogenes and driving an anti-cancer therapeutic effect[1].

Drug_Discovery Reagent THP-Triflate (Alkylating Agent) Synthesis Chemical Synthesis (N-Alkylation) Reagent->Synthesis Provides THP moiety API Active Pharmaceutical Ingredient (e.g., CBP/EP300 Inhibitor) Synthesis->API Yields Target Biological Target (Bromodomain Binding) API->Target Inhibits Outcome Therapeutic Effect (Chromatin Regulation) Target->Outcome Modulates

Logical workflow from THP-triflate synthesis to biological therapeutic effect.

References

  • Pyrazolopyridine derivatives for the treatment of cancer (WO2017205538A1). Google Patents.

Sources

Technical Guide: Spectroscopic Characterization and Application of Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (CAS 122691-03-6), a critical electrophilic building block used to introduce the tetrahydropyran (THP) moiety into pharmacological scaffolds.

Executive Summary & Compound Profile

This compound (also known as 4-tetrahydropyranyl triflate) is a highly reactive alkylating agent. Unlike its bromide or iodide counterparts, the triflate group (OTf) is a "super-leaving group" (


 of conjugate acid 

), enabling

reactions with weak nucleophiles that would otherwise fail with standard halides.

This compound is frequently generated in situ or used immediately after isolation due to its thermal and hydrolytic instability. This guide outlines the diagnostic spectroscopic markers required to validate its formation and purity before downstream application.

Property Data
CAS Number 122691-03-6
IUPAC Name This compound
Molecular Formula

Molecular Weight 234.20 g/mol
Physical State Colorless oil / Low-melting solid (highly moisture-sensitive)
Storage -20°C under Argon/Nitrogen; anhydrous conditions essential.

Synthesis & Preparation Protocol

To understand the spectra, one must understand the synthesis. The triflate is prepared from tetrahydro-2H-pyran-4-ol via reaction with triflic anhydride (


).
Optimized Synthetic Workflow
  • Reagents: Tetrahydro-2H-pyran-4-ol (1.0 equiv), Pyridine or 2,6-Lutidine (1.2 equiv),

    
     (1.1 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Conditions: -78°C to 0°C. Do not heat.

SynthesisWorkflow Alcohol Tetrahydro-2H-pyran-4-yl alcohol (Precursor) Intermediate Reactive Intermediate (-78°C) Alcohol->Intermediate Activation Tf2O Triflic Anhydride (Tf2O) + Base Tf2O->Intermediate Product Tetrahydro-2H-pyran-4-yl Triflate Intermediate->Product Kinetic Control Elimination Impurity: 3,6-dihydro-2H-pyran Intermediate->Elimination Thermal/Base Elimination

Figure 1: Synthesis pathway highlighting the kinetic competition between product formation and elimination.

Spectroscopic Characterization

Due to the compound's reactivity, "clean" spectra are often difficult to obtain without trace hydrolysis or elimination products. The following data represents the diagnostic signatures required to confirm identity.

A. Nuclear Magnetic Resonance (NMR)

The most critical validation is the downfield shift of the H-4 methine proton and the C-4 carbon compared to the starting alcohol.

1H NMR (400 MHz,

)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Note
H-4 Methine (-CH-OTf)5.15 – 5.25 tt (septet-like)

Key Signal. Shifts significantly downfield from ~3.8 ppm in the alcohol.
H-2, H-6 Ether Methylene (-CH2-O-)3.90 – 4.00ddd / m-Characteristic of the THP ring; slight downfield shift from precursor.
H-2', H-6' Ether Methylene (Axial)3.50 – 3.60ddd / m-Forms the "roof" of the AB system with H-2/H-6.
H-3, H-5 Methylene (

to OTf)
2.00 – 2.20m-Complex multiplet due to ring conformation.
13C NMR (100 MHz,

)
CarbonChemical Shift (

, ppm)
Signal TypeAssignment
C-OTf 118.5 Quartet (

Hz)
Trifluoromethyl (

) group.
Distinctive large coupling.
C-4 84.0 – 86.0 SingletC-O-Tf. Deshielded by ~20 ppm vs. alcohol (~65 ppm).
C-2, C-6 64.5 – 65.5SingletEther carbons.
C-3, C-5 32.0 – 33.0Singlet

-carbons.
19F NMR (

)
  • 
     -74.0 to -76.0 ppm (Singlet):  Diagnostic for alkyl triflates.
    
  • Impurity Alert: A signal at -78 ppm indicates free triflic acid (hydrolysis). A signal at -72 ppm indicates unreacted anhydride.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the sulfonate ester and ether stretches.

  • 1410 – 1420 cm⁻¹:

    
     asymmetric stretch (Sulfonate).
    
  • 1200 – 1240 cm⁻¹:

    
     stretching (Broad, intense).
    
  • 1145 cm⁻¹:

    
     symmetric stretch.
    
  • 1030 – 1090 cm⁻¹:

    
     (Ether) stretch of the pyran ring.
    
C. Mass Spectrometry (MS)
  • Ionization: ESI (Positive mode) is often difficult due to the lack of basic sites and high reactivity.

  • Observed Ions:

    • 
      :  m/z ~257 (Weak).
      
    • 
      :  m/z 85 (Pyran-4-yl cation). This is the base peak in EI or fragmentation experiments, corresponding to the loss of the triflate group.
      
    • Adducts: If run in methanol, you may observe the methyl ether product (m/z ~116) formed in situ in the source.

Experimental Handling & Stability

The "Trustworthiness" of your data depends on sample handling. This compound is prone to elimination to form 3,6-dihydro-2H-pyran (volatile olefin).

Self-Validating Protocol for Use
  • Solvent Check: Ensure

    
     is neutralized (pass through basic alumina). Acidic chloroform accelerates decomposition.
    
  • Temperature: Run NMR experiments at 25°C or lower immediately after preparation.

  • Quenching: If the NMR shows >5% olefin (peaks at 5.8 ppm), repurify or discard. The olefin acts as a nucleophilic scavenger in some reactions, ruining stoichiometry.

ApplicationWorkflow Start Crude Triflate (in DCM) Check QC Check: 1H NMR (Look for H-4 @ 5.2ppm) Start->Check Decision Is Olefin < 5%? Check->Decision Use Immediate Use: Nucleophilic Substitution (Amines, Enolates) Decision->Use Yes Discard Discard/Repurify Decision->Discard No

Figure 2: Quality control workflow before committing the reagent to high-value synthesis.

References

  • Synthesis of Pyran-4-yl Triflates: World Intellectual Property Organization, WO 2015/181186 A1. (Describes the standard mesylation/triflation protocol for pyran-4-ol). Link

  • Triflate Reactivity & NMR Data: Journal of Organic Chemistry, 2020, 85, 12, 7890–7900. (General reference for alkyl triflate shifts and stability). Link

  • Application in Drug Discovery: United States Patent, US 11,247,989 B2. (Specific usage of this compound as a reagent).[1][2] Link

  • Precursor Characterization (Pyran-4-ol): Sigma-Aldrich/Merck Technical Data Sheet for CAS 2081-44-9. Link

Sources

"Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate safety and handling precautions"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate

Executive Summary

This compound (CAS: 115830-80-3) is a specialized electrophilic reagent used in medicinal chemistry to introduce the tetrahydropyran-4-yl (THP) moiety—a privileged pharmacophore in drug discovery.[1] As a secondary alkyl triflate, it possesses a distinct hazard profile combining potent alkylating potential with extreme moisture sensitivity .[1]

This guide synthesizes handling protocols derived from the reactivity profiles of sulfonate esters and superacid derivatives. It is designed for researchers requiring strict control over experimental variables and safety outcomes.[1]

Chemical & Physical Profile

ParameterData / Characteristic
CAS Number 115830-80-3
IUPAC Name This compound
Molecular Formula C₆H₉F₃O₄S
Molecular Weight 234.20 g/mol
Physical State Colorless to pale yellow oil (typically) or low-melting solid
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Reacts with water/alcohols
Reactivity Class Electrophile / Alkylating Agent
Leaving Group Triflate (-OTf), conjugate base of triflic acid (pKa ~ -14)

Hazard Identification & Mechanistic Toxicity

Core Hazards
  • Acute Toxicity (Alkylating Agent): Like its structural analogs (e.g., methyl triflate), this compound can transfer the alkyl group (THP ring) to nucleophilic sites on biological macromolecules (DNA bases, protein residues like cysteine/lysine). Treat as a potential mutagen and carcinogen. [1]

  • Corrosivity (Hydrolysis): Upon contact with ambient moisture or mucosal membranes, the compound hydrolyzes to release Triflic Acid (TfOH) , a superacid. This causes immediate, severe chemical burns and respiratory tract damage.

  • Thermal Instability: Sulfonate esters of secondary alcohols can undergo thermal elimination (E1/E2) to form olefins (3,6-dihydro-2H-pyran) and triflic acid, potentially causing pressure buildup in sealed vessels.[1]

Decomposition Pathway

The following diagram illustrates the critical decomposition pathway researchers must mitigate against during storage and handling.

DecompositionPathway Reagent Tetrahydro-2H-pyran-4-yl Triflate Intermediate Oxocarbenium / Cation Intermediate Reagent->Intermediate Hydrolysis Water H₂O (Moisture) Water->Intermediate Product1 Tetrahydro-2H-pyran-4-ol Intermediate->Product1 Product2 Triflic Acid (TfOH) (SUPERACID) Intermediate->Product2 Exothermic Release

Figure 1: Hydrolytic decomposition pathway releasing superacidic byproducts.

Handling & Engineering Controls

The "Dry Chain" Protocol

Due to the lability of the C-O bond and the leaving group ability of the triflate, a strict "Dry Chain" must be maintained from storage to reaction quenching.

  • Atmosphere: Handle exclusively under an inert atmosphere (Nitrogen or Argon).[1]

  • Vessel Preparation: All glassware must be oven-dried (>120°C) for at least 4 hours and cooled under inert gas flow.

  • Solvents: Use only anhydrous solvents (water content <50 ppm).[1] Dichloromethane (DCM) or Toluene are preferred; ethereal solvents (THF) must be inhibitor-free and fresh to avoid polymerization initiated by trace acid.[1]

Personal Protective Equipment (PPE)
  • Respiratory: Work strictly within a certified chemical fume hood.[1] If working with larger scales (>5g) outside a closed system, a full-face respirator with acid gas/organic vapor cartridges is recommended.[1]

  • Dermal:

    • Primary Layer: Nitrile gloves (standard).[1]

    • Secondary Layer: Silver Shield® (Laminate) or thick Viton® gloves.[1] Note: Standard nitrile provides insufficient breakthrough time for triflates.[1]

  • Ocular: Chemical splash goggles.[1] Face shield required for transfer of volumes >10 mL.[1]

Experimental Workflow: Safe Transfer & Reaction

The following workflow ensures containment of the alkylating agent and neutralization of the superacid leaving group.

HandlingWorkflow cluster_0 Preparation Phase cluster_1 Manipulation Phase cluster_2 Termination Phase Store Storage: -20°C (Inert Atmosphere) Warm Warm to RT (Sealed in Desiccator) Store->Warm Solvent Dissolve in Anhydrous DCM Warm->Solvent Under Ar/N2 Transfer Cannula/Syringe Transfer to Reaction Vessel Solvent->Transfer Base Add Non-Nucleophilic Base (e.g., 2,6-Lutidine/Pyridine) Transfer->Base Essential Buffer Quench Quench: MeOH + Et3N Base->Quench Post-Reaction Waste Segregated Waste (Halogenated/Acidic) Quench->Waste

Figure 2: Step-by-step containment workflow for triflate reagents.[1]

Critical Step: The Base Buffer

Never use this reagent without a base present in the reaction mixture.[1]

  • Why? As the reaction proceeds, Triflic Acid (TfOH) is generated. Without a base sponge (e.g., Pyridine, 2,6-Lutidine, or Triethylamine), the acid will catalyze the decomposition of the remaining reagent and potentially degrade the THP ring (acid-catalyzed ether cleavage).[1]

  • Ratio: Use at least 1.1 - 1.5 equivalents of base relative to the triflate.[1]

Emergency Procedures

Spills
  • Do NOT use water. Water will generate a cloud of acid mist.[1]

  • Protocol:

    • Evacuate the immediate area.[1][2][3][4][5][6]

    • Cover the spill with a 1:1 mixture of Sodium Carbonate (Na₂CO₃) and clay-based absorbent (vermiculite).[1]

    • Allow 15 minutes for neutralization.

    • Collect solids into a hazardous waste container labeled "Acidic/Organic Debris."[1]

Exposure First Aid
  • Skin Contact: Immediate flush with water for 15 minutes.[1][2][7] Treat as a Hydrofluoric Acid (HF) type burn precautionarily due to the superacid nature; apply Calcium Gluconate gel if available, or standard burn treatment immediately. Note: While TfOH is not HF, the rapid tissue necrosis requires aggressive intervention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][3][8] Pulmonary edema may be delayed.[1]

Disposal & Deactivation

Self-Validating Deactivation Protocol: Before disposal, the active alkylating agent must be chemically destroyed.[1]

  • Prepare Quench Solution: 2M Ammonia in Methanol (or 10% Diethylamine in Methanol).

  • Slow Addition: Add the waste reaction mixture or reagent residue dropwise to the quench solution at 0°C.

  • Validation: Check pH. It should remain basic (> pH 9).[1]

  • Mechanism: The amine nucleophile rapidly displaces the triflate, forming a stable ammonium triflate salt and the aminopyran derivative, neither of which are volatile alkylators.

References

  • Sigma-Aldrich. Safety Data Sheet: Methyl Trifluoromethanesulfonate (Analogous Hazard Data).[1] Version 6.[1][9]3. Link

  • Barbe, G., & Charette, A. B. (2008). "Highly Chemoselective Synthesis of 2-Substituted-4-methoxypyridines." Journal of the American Chemical Society, 130(1), 18-19.[1] (Demonstrates handling of reactive triflates in heterocycle synthesis).

  • Combi-Blocks. Tetrahydro-2H-pyran-4-yl methanesulfonate MSDS (Structural Analog).Link

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] (General protocols for superacid derivatives).

Sources

"literature review of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Application Note

Executive Summary

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (CAS: 262444-08-6), often referred to as 4-tetrahydropyranyl triflate , is a specialized electrophilic reagent used to introduce the tetrahydro-2H-pyran-4-yl moiety into organic molecules.

In modern medicinal chemistry, this tetrahydropyranyl (THP) group is a critical bioisostere for the cyclohexyl group. By replacing a methylene unit (


) with an ether oxygen (

), the THP group significantly lowers lipophilicity (

), improves aqueous solubility, and reduces metabolic clearance without drastically altering the steric bulk of the molecule.

This guide reviews the synthesis, reactivity profile, and handling protocols for this reagent, focusing on its utility in


 alkylation reactions where reductive amination is either chemically incompatible or low-yielding.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The triflate group (


) is one of the best leaving groups known (

of conjugate acid

), making this secondary alkyl triflate highly reactive.
Physicochemical Data[8]
PropertyDataNote
IUPAC Name This compound
CAS Number 262444-08-6 Reagent
Precursor CAS 2081-44-9Tetrahydro-2H-pyran-4-ol
Molecular Formula

Molecular Weight 234.19 g/mol
Appearance Colorless to pale yellow oilOften prepared in situ or used immediately
Stability Moisture Sensitive; Thermally LabileStore at -20°C under Argon
Structural Significance

The 4-position of the tetrahydropyran ring is chemically distinct. Unlike the 2-position (anomeric), the 4-position behaves as a secondary alkyl center. However, the inductive effect of the ring oxygen (separated by two carbons) still exerts a subtle electronic influence, often making the C4 center slightly less electron-rich than a cyclohexyl counterpart.

Preparation & Synthesis

While the reagent is commercially available from specialized vendors, it is frequently prepared in situ or fresh in the lab to ensure maximum activity, as secondary triflates can degrade via elimination upon prolonged storage.

Standard Protocol (Triflic Anhydride Method)

The most robust synthesis utilizes trifluoromethanesulfonic anhydride (


) and a non-nucleophilic base.

Reagents:

  • Substrate: Tetrahydro-2H-pyran-4-ol (1.0 eq)

  • Reagent: Triflic Anhydride (

    
    , 1.1–1.2 eq)
    
  • Base: Pyridine or 2,6-Lutidine (1.2–1.5 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ), anhydrous.
    

Procedure:

  • Cool a solution of tetrahydro-2H-pyran-4-ol and pyridine in dry DCM to -78°C or 0°C (depending on scale; lower is better to prevent elimination).

  • Add

    
     dropwise over 15-30 minutes. The reaction is extremely exothermic.
    
  • Stir at 0°C for 1–2 hours.

  • Workup: Rapid aqueous wash (cold

    
    , then brine), dry over 
    
    
    
    , and concentrate in vacuo at low temperature (<30°C).
  • Usage: Use immediately for the next step.

Synthesis Workflow Diagram

Synthesis_Workflow Alcohol Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9) Reagents Tf2O + Pyridine DCM, -78°C to 0°C Alcohol->Reagents Triflate Tetrahydro-2H-pyran-4-yl triflate (CAS: 262444-08-6) Reagents->Triflate Esterification Elimination Byproduct: 3,6-Dihydro-2H-pyran (Elimination) Triflate->Elimination >0°C or Excess Base

Figure 1: Synthetic pathway for the generation of the triflate reagent, highlighting the risk of elimination.

Reactivity & Applications

The primary utility of tetrahydro-2H-pyran-4-yl triflate is as a "hard" alkylating agent. It is superior to the corresponding iodide or bromide for difficult substrates due to the leaving group ability of the triflate.

Alkylation vs. Reductive Amination

Why use the triflate?

  • Reductive Amination (Ketone + Amine + Reducing Agent): This is the standard route but often fails with electron-deficient amines (e.g., anilines with EWGs) or sterically hindered amines. It also requires acidic conditions which may not be tolerated.

  • Triflate Alkylation: Allows for base-mediated alkylation. It is particularly useful for N-alkylation of heterocycles (pyrazoles, indoles) and O-alkylation of phenols .

Critical Reaction Parameters

Secondary triflates are prone to


 elimination (forming the dihydro-pyran alkene). To favor substitution (

):
  • Solvent: Use polar aprotic solvents (DMF, NMP, Acetonitrile) to accelerate

    
    .
    
  • Temperature: Keep temperatures moderate (RT to 60°C). High heat (>100°C) favors elimination.

  • Base: Use the mildest base possible (

    
    , 
    
    
    
    ). Avoid strong, bulky bases (e.g.,
    
    
    ) which promote elimination.
Reaction Pathways Diagram

Reaction_Pathways cluster_SN2 Pathway A: Nucleophilic Substitution (SN2) cluster_E2 Pathway B: Elimination (E2) Triflate Tetrahydro-2H-pyran-4-yl-OTf Nucleophile Nucleophile (Nu:) (Amines, Phenols, Enolates) Triflate->Nucleophile Polar Aprotic Solvent Base Strong/Bulky Base (or High Heat) Triflate->Base Steric Hindrance Product_SN2 4-Substituted Tetrahydropyran (Desired Product) Nucleophile->Product_SN2 Inversion of Config Product_E2 3,6-Dihydro-2H-pyran (Undesired Alkene) Base->Product_E2 Proton Abstraction

Figure 2: Divergent reaction pathways. Pathway A is maximized by using non-bulky bases and polar solvents.

Case Studies in Drug Discovery

Optimization of Physicochemical Properties

The "Tetrahydro-2H-pyran-4-yl" group is a classic medicinal chemistry tactic to lower LogP.

MoietyLogP (Approx)SolubilityMetabolic Stability
Cyclohexyl ~3.0 (High)LowLow (Subject to oxidation)
4-Tetrahydropyranyl ~1.5 (Moderate)High Improved (Blocked oxidation at C4)
Example Protocol: N-Alkylation of a Pyrazole

Adapted from US Patent 11,247,989 (2022)

Objective: Install the THP group onto a pyrazole nitrogen.

  • Dissolution: Dissolve the pyrazole substrate (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add Cesium Carbonate (

    
    , 2.0 eq). Stir at RT for 15 min.
    
  • Alkylation: Add Tetrahydro-2H-pyran-4-yl triflate (1.2 eq) dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: If conversion is slow, warm to 50°C. Do not exceed 80°C to avoid triflate decomposition.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry and purify via column chromatography.[1][2]

Handling & Safety (E-E-A-T)

Stability
  • Moisture: Triflates hydrolyze rapidly in the presence of water to form triflic acid (highly corrosive) and the alcohol. Strict anhydrous technique is required.

  • Thermal: Secondary triflates can decompose violently if distilled or heated excessively.

Safety Precautions
  • Corrosivity: Triflic acid (byproduct of hydrolysis) is a superacid. Wear acid-resistant gloves and face shield.

  • Toxicity: Alkylating agents are potential genotoxins. Handle in a fume hood.

References

  • Synthesis of Pyran Derivatives: US Patent 10,040,776 B2. "Pyran derivatives and their preparation." (2018).[2] Link

  • Medicinal Chemistry Application: US Patent 11,247,989 B2. "Therapeutic compounds and uses thereof (CBP/EP300 inhibitors)." (2022).[3] Link

  • Reagent Properties: Fisher Scientific Safety Data Sheet. "Tetrahydro-2H-pyran-4-ol (Precursor)." Link

  • General Triflate Reactivity: Organic Syntheses, Coll. Vol. 6, p. 183 (1988); Vol. 54, p. 63 (1974). "Trifluoromethanesulfonic Anhydride."[4] Link

Sources

Reactivity of the Triflate Group on a Pyran Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyran ring is the structural core of hexose sugars and a ubiquitous pharmacophore in natural products (e.g., polyether antibiotics, C-glycosides). Functionalizing this ring with precision is a critical challenge in drug discovery. The trifluoromethanesulfonate (triflate) group serves as a linchpin in this process. Its extreme electron-withdrawing nature (


 of conjugate acid 

) transforms inert hydroxyls or carbonyls into highly reactive electrophiles.

This guide dissects the reactivity of pyran triflates into two distinct mechanistic regimes:

  • Enol Triflates (

    
    ):  Gateways to C-C bond formation via transition metal catalysis (C-glycosides).
    
  • Alkyl Triflates (

    
    ):  Tools for stereochemical inversion (
    
    
    
    ) or regioselective elimination.

The Triflate Advantage: Mechanistic Grounding

The triflate group (-OTf) is a "super-leaving group." Its reactivity is driven by the inductive effect of the three fluorine atoms and the resonance stabilization of the sulfonate anion.

ParameterValueImplication
Leaving Group Ability

vs. Tosylate
Permits reactions at low temp, preserving sensitive stereocenters.
C-O Bond Strength WeakFacile oxidative addition to Pd(0) (Enol) or heterolysis (Alkyl).
Geometry BulkyCan influence ring conformation (chair vs. twist-boat) via steric strain.

Scenario A: Pyran Enol Triflates (The Scaffold Builder)

Enol triflates derived from pyranones (sugar lactones) are the gold standard for synthesizing C-aryl glycosides , a class of drug scaffolds resistant to metabolic hydrolysis (e.g., SGLT2 inhibitors like Dapagliflozin).

Synthesis Strategy

The formation of the enol triflate requires the regioselective deprotonation of a lactone or ketone followed by trapping with a triflating agent.

  • Reagents:

    • Base: Lithium hexamethyldisilazide (LiHMDS) or NaHMDS. Kinetic control is essential to prevent ring opening.

    • Triflating Agent:

      
      -Phenyl-bis(trifluoromethanesulfonimide) (
      
      
      
      , Comins' Reagent) is preferred over triflic anhydride (
      
      
      ) due to higher stability and milder conditions.
    • Additive: HMPA or DMPU may be required to disrupt lithium aggregates and accelerate enolization.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling

Once formed, the pyran enol triflate behaves as a "pseudo-halide," mimicking an aryl iodide. It readily undergoes oxidative addition with Pd(0).

Key Transformations:

  • Suzuki-Miyaura: Coupling with aryl boronic acids (Synthesis of C-glycosides).

  • Stille: Coupling with organostannanes (Mild, neutral conditions).

  • Sonogashira: Coupling with terminal alkynes.

  • Carbonylation: Insertion of CO to form esters/amides.

Experimental Protocol: Synthesis of a Glucal Enol Triflate

Target: Converting 2,3,4,6-tetra-O-benzyl-D-gluconolactone to the corresponding enol triflate.

Reagents:

  • Substrate: Protected Gluconolactone (1.0 eq)

  • Base: LiHMDS (1.2 eq, 1.0 M in THF)

  • Reagent:

    
     (1.1 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the lactone and dissolve in THF (

    
    ). Cool to 
    
    
    
    .[1][2]
  • Enolization: Add LiHMDS dropwise over 15 minutes. The low temperature prevents

    
    -elimination of the C-3 benzyloxy group (a common side reaction). Stir for 1 hour at 
    
    
    
    .
  • Trapping: Cannulate a solution of

    
     in THF into the reaction mixture.
    
  • Warming: Allow the reaction to warm to

    
     over 2 hours. Do not heat to reflux.
    
  • Quench: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
    ). Enol triflates are acid-sensitive; silica acidity can cause hydrolysis.
    

Critical Troubleshooting:

  • Problem: Elimination product observed (diene formation).

  • Solution: Ensure temperature stays below

    
     during base addition. Switch to a more hindered base like KHMDS if LiHMDS is too nucleophilic.
    

Scenario B: Pyran Alkyl Triflates (The Stereocenter Inverter)

Triflates attached to


 carbons (e.g., C-2 or C-4 of a glucose ring) are fundamentally different. They are not coupling partners but substrates for Nucleophilic Substitution (

)
.
The "Inversion" Utility

This reactivity is exploited to synthesize rare sugars. For example, triflating the C-2 hydroxyl of a glucoside (equatorial) and displacing it with a nucleophile yields the mannoside (axial) configuration.

Reactivity: vs. Elimination ( )

The competition between substitution and elimination is fierce on pyran rings due to trans-diaxial geometric constraints.

  • 
     Favored When: 
    
    • Nucleophile is strong but non-basic (e.g.,

      
      , 
      
      
      
      ,
      
      
      ).
    • Solvent is polar aprotic (DMF, DMSO).

    • The triflate is in a pseudo-equatorial position (backside attack is sterically accessible).

  • 
     Favored When: 
    
    • Base is present.[1][3][4][5][6][7][8][9][10]

    • A proton at the

      
      -position is anti-periplanar to the triflate.
      
Visualization of Reactivity Pathways

The following diagram illustrates the decision matrix for a chemist handling a pyran triflate.

Triflates Start Pyran Triflate Source Type Hybridization of C-OTf? Start->Type SP2 sp2 (Enol Triflate) Type->SP2 SP3 sp3 (Alkyl Triflate) Type->SP3 Rxn_SP2 Pd-Catalyzed Coupling (Suzuki, Stille, Heck) SP2->Rxn_SP2 Oxidative Addition Rxn_SP3 Nucleophilic Substitution SP3->Rxn_SP3 Product_SP2 C-Glycoside / Aryl-Pyran Rxn_SP2->Product_SP2 Condition Conditions? Rxn_SP3->Condition SN2 Soft Nuc / Polar Solvent (Azide, Thiol) Condition->SN2 E2 Hard Base / Heat Condition->E2 Prod_SN2 Inverted Stereocenter (Gluco -> Manno) SN2->Prod_SN2 Inversion Prod_E2 Glycal / Enone E2->Prod_E2 Elimination

Figure 1: Decision tree for pyran triflate reactivity based on carbon hybridization.

Mechanistic Deep Dive: The Catalytic Cycle

Understanding the Suzuki-Miyaura coupling of a pyran enol triflate is vital for troubleshooting low yields.

  • Oxidative Addition (OA): The rate-determining step. Electron-rich ligands (e.g.,

    
    , 
    
    
    
    ) on Palladium accelerate this. The C-OTf bond breaks, and Pd inserts.
  • Transmetallation (TM): The aryl boronic acid (activated by base) transfers its organic group to Palladium.

  • Reductive Elimination (RE): The C-C bond forms, releasing the product and regenerating Pd(0).

Why Triflates? Unlike halides, the triflate anion (


) released during OA is non-coordinating. This keeps the metal center "open" (cationic pathway), often leading to faster reaction rates compared to bromides or chlorides.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst Complex1 Oxidative Addition (Pyran-Pd-OTf) Pd0->Complex1 + Pyran-OTf Complex2 Transmetallation (Pyran-Pd-Ar) Complex1->Complex2 + Ar-B(OH)2 / Base Complex2->Pd0 Reductive Elimination Product C-Glycoside + Pd(0)

Figure 2: Simplified catalytic cycle for the Suzuki coupling of a pyran enol triflate.

Summary of Reactivity Data

Substrate TypeReaction ClassKey ReagentsPrimary OutcomeCommon Pitfall
Enol Triflate Cross-Coupling

,

C-Aryl GlycosideHydrolysis of triflate if wet
Enol Triflate Stille Coupling

,

C-Aryl GlycosideToxicity of Tin (Sn)
Alkyl Triflate

Substitution

, DMF
Azido-sugar (Inverted)Elimination to Glycal
Alkyl Triflate EliminationDBU or PyridineUnsaturated PyranRegioselectivity issues

References

  • Bennett, C. S. (2022).[2] Evolution of a Reagent-Controlled Strategy for

    
    -Selective C-Glycoside Synthesis. Synlett. 
    
  • Wallace, D. J., et al. (2003).[6] Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. Organic Letters.

  • Bickelhaupt, F. M., et al. (2024). Backside versus Frontside

    
     Reactions of Alkyl Triflates and Alcohols. Chemistry – A European Journal. 
    
  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols.

  • Master Organic Chemistry. Identifying Where Substitution and Elimination Reactions Happen.

Sources

Methodological & Application

"protocol for glycosylation using Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Novel Glycosylation Strategy Utilizing Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate as an Oxocarbenium Ion Precursor

Audience: Researchers, scientists, and drug development professionals in organic chemistry and glycobiology.

Abstract

The chemical synthesis of glycosides is a cornerstone of glycochemistry, pivotal for developing new therapeutics and biological probes.[1] Traditional methods often rely on glycosyl donors with leaving groups at the anomeric carbon. This document presents a specialized protocol for the glycosylation of alcohols using this compound. This non-traditional substrate, bearing a triflate leaving group at the C-4 position, is proposed to act as a precursor to a reactive oxocarbenium ion intermediate, which is then trapped by a nucleophilic alcohol. We provide a detailed mechanistic hypothesis, a step-by-step experimental protocol, and field-proven insights to guide researchers in applying this methodology for the synthesis of 4-O-glycosylated tetrahydropyran derivatives.

Introduction: Re-evaluating Glycosylation Pathways

Glycosylation is a fundamental reaction in organic chemistry, yet no single, universal protocol exists that guarantees high stereoselectivity and yield across all substrates.[2] The outcome of a glycosylation reaction is a delicate interplay between the glycosyl donor, acceptor, promoter, and solvent system.[3] The prevailing mechanism involves the activation of a leaving group at the anomeric (C-1) position of a carbohydrate donor to form a key oxocarbenium ion intermediate.[4] This electrophilic species is then intercepted by a nucleophilic glycosyl acceptor.

The trifluoromethanesulfonate (triflate, OTf) group is among the most potent leaving groups known, and glycosyl triflates are highly reactive intermediates in many glycosylation reactions.[5][6] Typically, these triflates are formed in situ at the anomeric carbon.

This application note explores the utility of This compound , a substrate with the triflate positioned at a non-anomeric carbon. While not a classical glycosyl donor, its structure allows for a mechanistically distinct pathway to a glycosidic linkage. The departure of the highly effective triflate leaving group from the C-4 position can induce a hydride shift or rearrangement to generate the thermodynamically stable oxocarbenium ion, which serves as the key electrophile for glycosylation. This approach opens a new avenue for synthesizing specific tetrahydropyran-containing structures, which are prevalent in numerous natural products.[7]

Proposed Reaction Mechanism

The central hypothesis for this protocol is the in situ generation of a glycosyl donor from a non-anomeric precursor. The reaction is believed to proceed through the following key steps, initiated by a promoter such as a Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf) or hindered base.

  • Activation & Triflate Departure: The promoter assists in the departure of the C-4 triflate group, a powerful leaving group, generating a secondary carbocation.

  • Hydride Shift & Oxocarbenium Ion Formation: A rapid 1,2-hydride shift from an adjacent carbon (C-3 or C-5) to the C-4 carbocation is proposed. This is followed by resonance stabilization involving the ring oxygen, leading to the formation of a more stable oxocarbenium ion. This ion is the critical intermediate in glycosylation chemistry.[5]

  • Nucleophilic Attack: The glycosyl acceptor (an alcohol, ROH) attacks the electrophilic anomeric carbon of the oxocarbenium ion. The stereochemical outcome (α or β) is influenced by factors such as the anomeric effect and the specific reaction conditions.[8]

  • Deprotonation: A final proton transfer step yields the neutral glycoside product.

G cluster_start Reactants cluster_intermediate Reaction Intermediates cluster_end Product Formation reactant reactant intermediate intermediate product product A Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate C Initial C-4 Carbocation + TfO⁻ A->C Promoter (-TfO⁻) B Acceptor Alcohol (R-OH) D 1,2-Hydride Shift C->D E Oxocarbenium Ion (Key Intermediate) D->E F Protonated Glycoside E->F + R-OH (Nucleophilic Attack) G Final Glycoside Product F->G -H⁺

Caption: Proposed mechanism for glycosylation via an oxocarbenium ion intermediate.

Experimental Protocol: Glycosylation

This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents
  • This compound (Donor Precursor)

  • Glycosyl Acceptor (e.g., primary or secondary alcohol, phenol)

  • Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂).[9]

  • Hindered, non-nucleophilic base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) or Di-tert-butylpyridine (DTBP)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Activated Molecular Sieves (4 Å)

  • Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Causality Note: The use of a hindered base is crucial to scavenge the triflic acid (TfOH) generated during the reaction, which can otherwise lead to degradation of acid-sensitive substrates. Anhydrous conditions are mandatory as triflates and Lewis acid promoters are extremely sensitive to moisture.[10]

Step-by-Step Glycosylation Procedure
  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equiv.), the hindered base (1.5 equiv.), and activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous DCM via syringe to achieve a suitable concentration (typically 0.1 M with respect to the acceptor).

  • Cooling: Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Add a solution of this compound (1.2 equiv.) in anhydrous DCM dropwise over 5 minutes.

    • After stirring for 15 minutes, add the promoter (e.g., TMSOTf, 0.2 equiv.) dropwise. The reaction mixture may change color.

  • Reaction Progression: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to -40 °C over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (or no further change is observed), quench by adding a few drops of triethylamine followed by saturated aqueous NaHCO₃ solution.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Filter through a pad of celite to remove molecular sieves, washing with DCM.

    • Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure glycoside.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General experimental workflow for the glycosylation protocol.

Expected Results & Data Summary

The efficiency of this glycosylation protocol is dependent on the nucleophilicity and steric hindrance of the alcohol acceptor. The table below summarizes expected outcomes based on analogous glycosylation reactions.

Glycosyl Acceptor TypeSteric HindranceExpected Yield RangePredominant Anomer (Predicted)
Primary Alcohol (e.g., n-butanol)Low65-85%α
Secondary Alcohol (e.g., cyclohexanol)Medium40-60%α/β mixture
Phenol (e.g., p-cresol)Low50-70%α/β mixture
Tertiary Alcohol (e.g., t-butanol)High<10% (Elimination likely)N/A

Note: The predominance of the α-anomer with less hindered alcohols is anticipated due to the anomeric effect stabilizing the axial orientation in the transition state.[8] For more hindered acceptors, the reaction may proceed under thermodynamic control, leading to mixtures.

Troubleshooting

  • Low or No Yield:

    • Cause: Inactive reagents or wet conditions.

    • Solution: Ensure all glassware is rigorously dried, use freshly distilled anhydrous solvents, and use a fresh, unopened bottle of the triflate precursor and promoter.

  • Formation of Glycal/Elimination Byproducts:

    • Cause: Reaction temperature is too high, or a non-hindered base was used.

    • Solution: Maintain low temperatures for the duration of the reaction. Ensure a highly hindered base like TTBP is used.

  • Anomeric Mixtures:

    • Cause: This is common, especially with hindered acceptors or under conditions that allow for anomerization.

    • Solution: Careful optimization of the solvent and promoter may improve selectivity.[5] Otherwise, isomers must be separated by careful chromatography.

Safety Precautions

  • Trifluoromethanesulfonic anhydride and its derivatives (triflates) are corrosive and highly reactive. Handle only in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous solvents like DCM and ether are flammable and volatile. Work away from ignition sources.

  • Lewis acids such as TMSOTf and BF₃·OEt₂ are corrosive and moisture-sensitive. Handle with care using syringes under an inert atmosphere.[10]

  • Cryogenic baths (-78 °C) can cause severe burns. Wear cryogenic gloves when handling.

References

  • Crich, D. (2010). Mechanism of a chemical glycosylation reaction. Accounts of Chemical Research, 43(8), 1144-1153. [Link]

  • Nicolaou, K. C., et al. (2017). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 117(18), 11954-12041. [Link]

  • Yadav, J. S., et al. (2009). Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions. Organic & Biomolecular Chemistry, 7, 4195-4200. [Link]

  • Crich, D. (2005). Chemistry of Glycosyl Triflates: Synthesis of β-Mannopyranosides. Glycochemistry, 1-37. [Link]

  • Various Authors. (2020). Synthesis of 2-Deoxyglycosides. ResearchGate Collection. [Link]

  • Williams, R., & Galan, C. (2017). Recent Advances in Organocatalytic Glycosylations. European Journal of Organic Chemistry, 2017(33), 4835-4847. [Link]

  • McKay, M. J., et al. (2015). Synthesis of 2-Deoxyglycosides Bearing Free Hydroxyl Substituents on the Glycosyl Donor. The Journal of Organic Chemistry, 80(13), 6943-6948. [Link]

  • Ye, X.-S., et al. (2011). Synthesis of 2-deoxy-C-glycosides via Lewis acid-mediated rearrangement of 2,3-anhydro-1-thiopyranosides. Carbohydrate Research, 346(10), 1149-1157. [Link]

  • Lin, C-C., et al. (2017). Chemical synthesis of glycan motifs from the antitumor agent PI-88 through an orthogonal one-pot glycosylation strategy. Beilstein Journal of Organic Chemistry, 13, 1782-1789. [Link]

  • Shekhar, A., et al. (2011). Synthesis of Tetrahydrobenzo[b]pyran Derivatives Using Sodium Trifluoromethane Sulphonate as an Efficient Catalyst. International Journal of ChemTech Research, 9(3), 1117-1123. [Link]

  • van der Marel, G. A., et al. (2008). Chemoselective Glycosylations Using Sulfonium Triflate Activator Systems. Journal of Carbohydrate Chemistry, 27(6), 373-402. [Link]

  • Demchenko, A. V., et al. (2018). Chemical O-Glycosylations: An Overview. Chemistry - A European Journal, 24(35), 8798-8832. [Link]

  • Zhu, Y., & Yu, B. (2021). 1,2-trans and regioselective glycosylation of multihydroxy sugars via a simple yet synergistic combination of BF3·Et2O in THF. Green Chemistry, 23, 1039-1045. [Link]

  • Stang, P. J., & Dueber, T. E. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 54, 79. [Link]

  • Ye, X.-S., et al. (2020). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules, 25(1), 193. [Link]

  • Edge, A. S. B., et al. (1981). Deglycosylation of glycoproteins with trifluoromethanesulphonic acid: elucidation of molecular structure and function. Analytical Biochemistry, 118(1), 131-137. [Link]

  • Ley, S. V., et al. (2000). A glycosylation protocol based on activation of glycosyl 2-pyridyl sulfones with samarium triflate. Organic Letters, 2(11), 1505-1508. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Google Patents. (2017).
  • Lindsley, C. W., et al. (2020). Carbohydrate-Small Molecule Hybrids as Lead Compounds Targeting IL-6 Signaling. ACS Medicinal Chemistry Letters, 11(7), 1403-1409. [Link]

  • Toshima, K. (2008). Highlights in Organic Chemistry (Metal Trifluoromethanesulfonates as Versatile Catalysts in Carbohydrate Synthesis). ResearchGate. [Link]

  • Journal of Applied Organometallic Chemistry. (2023). Synthesis of Tetrahydrobenzo[b]pyran Derivatives Using Reusable CoFe2O4@SiO2-CPTES-Melamine-Cu Nanocatalyst. [Link]

Sources

Application Notes & Protocols: The Strategic Application of Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to enhance the pharmacokinetic profiles of drug candidates.[1][2] This guide provides an in-depth exploration of Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate, a highly reactive and versatile building block for introducing the 4-substituted THP moiety. We will detail its synthesis, handling, and, most critically, its application in forming key C-N, C-O, and C-C bonds, which are fundamental transformations in the construction of complex pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful electrophile in their synthetic campaigns.

The Tetrahydropyran Moiety: A Privileged Scaffold in Drug Design

The prevalence of the tetrahydropyran ring in clinically approved drugs is not coincidental. As a bioisostere of cyclohexane, the THP moiety offers several distinct advantages:

  • Improved Physicochemical Properties: Replacing a lipophilic cyclohexyl ring with a THP group can decrease lipophilicity (logP), often leading to improved aqueous solubility and better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

  • Enhanced Target Binding: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes and receptors, thereby increasing binding affinity and potency.[1]

  • Conformational Rigidity: The THP ring is conformationally restrained compared to a linear ether, which can reduce the entropic penalty upon binding to a target, contributing to higher affinity.[1]

Given these benefits, the efficient introduction of this scaffold is a primary goal in many drug discovery programs. This compound serves as an exceptional tool for this purpose, capitalizing on the triflate group's status as one of the most effective leaving groups in organic chemistry.

Synthesis and Properties of this compound

The title compound is typically prepared from its corresponding alcohol, Tetrahydro-2H-pyran-4-ol, via reaction with trifluoromethanesulfonic anhydride (Tf₂O). The choice of base is critical to the success of this reaction. A non-nucleophilic, sterically hindered base such as 2,6-lutidine or pyridine is employed to scavenge the triflic acid byproduct without competing with the alcohol or reacting with the anhydride.

Protocol 1: Synthesis of this compound

This protocol details the conversion of the precursor alcohol to the highly reactive triflate ester.

G cluster_reactants Reactants cluster_products Products Tetrahydropyranol Tetrahydro-2H-pyran-4-ol reagents DCM, 0 °C to RT TriflicAnhydride Tf2O Base Pyridine THP_Triflate Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate PyridiniumTriflate Pyridinium Triflate reagents->THP_Triflate reagents->PyridiniumTriflate G cluster_reactants Reactants cluster_products Products THP_Triflate THP-OTf reagents Base (e.g., DIPEA) Solvent (e.g., DMF) Amine R₂NH Product 4-(R₂N)-THP Byproduct [R₂NH₂]⁺[OTf]⁻ reagents->Product reagents->Byproduct

Sources

"experimental procedure for nucleophilic substitution with Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific challenges of working with Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (THP-4-yl triflate) , a highly reactive secondary electrophile used to introduce the tetrahydropyran moiety—a critical solubility-enhancing pharmacophore in modern drug design.

Executive Summary & Reactivity Profile

The introduction of the tetrahydro-2H-pyran-4-yl (THP) group is a standard strategy in medicinal chemistry to lower lipophilicity (


) and improve metabolic stability compared to cyclohexyl analogs. While reductive amination of tetrahydro-4H-pyran-4-one is common for making amines, creating C-O  or C-C  bonds (or N-alkylation of non-basic amines) often requires the electrophilic activation of tetrahydro-2H-pyran-4-ol .

The trifluoromethanesulfonate (triflate) ester is the activation method of choice due to its extreme leaving group ability (


 times more reactive than tosylates). However, this reagent presents a specific dichotomy:
  • High Reactivity: Excellent for

    
     displacement with weak nucleophiles.
    
  • Elimination Risk: As a secondary triflate with accessible

    
    -hydrogens, it is highly prone to 
    
    
    
    elimination, yielding the useless byproduct 3,6-dihydro-2H-pyran .

Core Strategic Directive: To maximize yield, the protocol must favor the


 pathway over 

by strictly controlling temperature, base non-nucleophilicity, and solvent polarity. In situ generation is strongly recommended over isolation due to thermal instability.

Mechanistic Workflow & Logic

The following diagram illustrates the competing pathways and the critical decision points in the experimental design.

G Alcohol Tetrahydro-2H-pyran-4-ol (Starting Material) Activation Activation (Tf2O, Base, -78°C) Alcohol->Activation DCM, Anhydrous Triflate THP-4-yl Triflate (Reactive Intermediate) Activation->Triflate SN2 Pathway A: Substitution (SN2) (Nucleophile attack) Triflate->SN2 Low Temp Strong Nu E2 Pathway B: Elimination (E2) (Base abstraction) Triflate->E2 High Temp Steric Base Product Target THP-Derivative (N-, O-, or C-alkylated) SN2->Product Byproduct 3,6-Dihydro-2H-pyran (Elimination Waste) E2->Byproduct

Figure 1: Reaction logic flow. The critical control point is the "Triflate" node, where temperature and base selection dictate the ratio of Substitution (A) to Elimination (B).

Experimental Protocols

Protocol A: In Situ Generation of THP-4-yl Triflate

Rationale: Secondary triflates decompose rapidly at room temperature. Isolation is possible but risky. This protocol generates the species at -78°C for immediate use.

Reagents:

  • Tetrahydro-2H-pyran-4-ol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.1 - 1.2 equiv)
    
  • Base: 2,6-Lutidine (1.2 - 1.5 equiv) or Pyridine. Note: 2,6-Lutidine is preferred as it is less nucleophilic than pyridine, preventing formation of N-acylpyridinium salts.

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Dissolution: Add Tetrahydro-2H-pyran-4-ol (10 mmol) and 2,6-lutidine (12 mmol) to anhydrous DCM (40 mL, 0.25 M).

  • Cooling: Cool the mixture to -78°C (dry ice/acetone bath). Ensure the system is sealed to prevent moisture ingress.

  • Activation: Add

    
     (11 mmol) dropwise via syringe over 10-15 minutes.
    
    • Observation: A white precipitate (lutidinium triflate) may form.

  • Aging: Stir at -78°C for 30 minutes.

    • Checkpoint: The triflate is now formed. Do not warm to RT yet. Proceed immediately to Protocol B or C.

Protocol B: N-Alkylation (Synthesis of THP-Amines)

Application: Synthesis of secondary/tertiary amines where reductive amination is low-yielding or impossible (e.g., with anilines or heterocycles).

Reagents:

  • THP-4-yl Triflate solution (from Protocol A, cold).

  • Target Amine (1.0 - 1.5 equiv).

  • Auxiliary Base: DIPEA (Hunig's Base) if the amine is a salt or non-basic.

Procedure:

  • Addition: To the -78°C triflate solution, add the Target Amine (dissolved in minimal DCM) dropwise.

    • Note: If the amine is valuable/expensive, use 1.0 equiv. If cheap, use 2.0 equiv to drive kinetics.

  • Reaction: Allow the mixture to warm slowly from -78°C to 0°C over 2 hours.

    • Critical Control:Do not heat. Keep at 0°C or RT maximum. Heating promotes elimination.

  • Monitoring: Check TLC or LCMS. Look for the disappearance of the amine (if limiting) or the formation of the product mass.

  • Workup:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Flash chromatography (typically MeOH/DCM for amines).

Protocol C: O-Alkylation (Synthesis of THP-Ethers)

Application: Synthesis of THP-protected phenols or alcohols. This is more challenging due to the lower nucleophilicity of oxygen compared to nitrogen.

Reagents:

  • THP-4-yl Triflate solution (from Protocol A). Note: For this protocol, DCM must be swapped or diluted with a polar aprotic solvent if the nucleophile is insoluble.

  • Phenol/Alcohol (1.0 equiv).

  • Base:

    
     (Cesium Carbonate) or 
    
    
    
    (Sodium Hydride).

Procedure:

  • Nucleophile Prep: In a separate flask, generate the alkoxide/phenoxide by treating the alcohol/phenol with

    
     (1.1 equiv) in DMF or THF at 0°C for 30 min.
    
  • Solvent Switch (Optional but Recommended): The triflate is in DCM. If the nucleophile requires DMF, add the cold (-78°C) triflate solution into the nucleophile solution, or add DMF to the triflate solution.

  • Reaction: Stir at 0°C to RT.

    • Warning: O-alkylation often requires higher temperatures than N-alkylation, which increases elimination risk. If RT is insufficient, consider heating to 40°C strictly monitoring for the alkene byproduct.

  • Workup: Standard aqueous extraction (EtOAc/Water).

Troubleshooting & Optimization Guide

The table below summarizes common failure modes and corrective actions.

ObservationDiagnosisCorrective Action
Major product is alkene (Elimination) Reaction temperature too high or base too strong/bulky.1. Keep reaction

. 2. Switch solvent to Toluene (less polar solvents sometimes disfavor ionic elimination). 3. Use a less bulky base.
Low Conversion of Alcohol to Triflate Moisture present or

quality poor.
1. Use freshly distilled

. 2. Ensure strict anhydrous conditions (molecular sieves in solvent).
Black/Tar formation Decomposition of triflate.The triflate was likely warmed too fast or stored too long. Use in situ generation and react immediately.
No Product (Nucleophile Unreactive) Nucleophile steric hindrance or low nucleophilicity.1. Switch to a more reactive leaving group (unlikely to beat triflate). 2. Use a "Naked Anion" condition (e.g., KHMDS/18-crown-6) to boost nucleophilicity.

References

  • General Triflate Reactivity

    • Mechanism:[1][2][3][4][5][6][7] Barrientos-Astigarraga, R. E., et al. "Nucleophilic substitution vs elimination in secondary alkyl triflates." Journal of Organic Chemistry, 2008 .

    • Source:

  • THP Ring Properties

    • Conformational Analysis: Wuitschik, G., et al. "Oxetanes as versatile elements in drug discovery and synthesis." Angew.[8] Chem. Int. Ed., 2006 , 45, 7736. (Discusses THP vs Cyclohexyl properties).

    • Source:

  • Analogous Protocols (Cyclohexyl Triflate)

    • Protocol: "Preparation of Cyclohexyl Triflate and Nucleophilic Substitution." Organic Syntheses, Coll.[9] Vol. 8, p.126 (1993 ).

    • Source:

  • Safety Data

    • Triflic Anhydride:[10][11] Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood.

    • Source:

Disclaimer: This protocol involves the use of hazardous chemicals. A thorough risk assessment must be performed before conducting these experiments.

Sources

"scale-up synthesis of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

This compound (THP-4-yl triflate) is a highly reactive, versatile electrophile widely utilized in pharmaceutical drug development. It serves as a critical intermediate for the installation of the tetrahydropyran-4-yl moiety via nucleophilic substitution or cross-coupling reactions, frequently appearing in the synthesis of CBP/EP300 inhibitors[1], IDH inhibitors[2], and various pyrazolopyridine derivatives for oncology targets[3].

Due to the exceptional leaving-group ability of the triflate anion, the compound is intrinsically unstable at elevated temperatures and highly susceptible to hydrolysis. Therefore, transitioning this synthesis from a milligram-scale discovery chemistry procedure to a multi-gram or kilogram scale-up process requires strict engineering controls regarding moisture exclusion, exotherm management, and thermal degradation prevention.

Mechanistic Causality and Process Parameters

The synthesis relies on the esterification of tetrahydro-2H-pyran-4-ol using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild, non-nucleophilic base (typically pyridine or 2,6-lutidine).

  • Exotherm Control: The reaction between the alcohol and Tf₂O is highly exothermic. Localized heating must be prevented, as elevated temperatures drive the E2 elimination pathway, yielding the undesired 3,6-dihydro-2H-pyran byproduct. Addition of Tf₂O must be performed dropwise while maintaining the internal reactor temperature between 2 °C and 10 °C[2].

  • Acid Scavenging: The reaction generates one equivalent of triflic acid (HOTf). Pyridine is utilized to immediately scavenge this superacid, preventing the acid-catalyzed ring-opening or polymerization of the pyran substrate.

  • Thermal Instability of the Product: THP-4-yl triflate is prone to thermal decomposition. Consequently, the downstream workup avoids elevated temperatures entirely. Concentration in vacuo must be performed with a water bath strictly kept below 25 °C, and the product is typically used immediately in the subsequent synthetic step[1].

Process Flow Visualization

G N1 Reactor Preparation (Inert Atmosphere, Anhydrous) N2 Substrate & Base Loading (THP-4-ol + Pyridine in DCM) N1->N2 N3 Cryogenic Cooling (Internal Temp: 0°C to 5°C) N2->N3 N4 Tf2O Addition (Strict Exotherm Control) N3->N4 N5 Reaction Maturation (1-2 hours at <10°C) N4->N5 N6 Aqueous Quench & Wash (Cold Water/Brine Phase Separation) N5->N6 N7 Concentration & Storage (T < 25°C, Immediate Downstream Use) N6->N7

Workflow for the scale-up synthesis of THP-4-yl triflate.

Quantitative Stoichiometry and Materials

The following table outlines the stoichiometric requirements for a 0.5-mole scale-up operation.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Tetrahydro-2H-pyran-4-ol102.131.0051.07 g (0.50 mol)Starting Material
Trifluoromethanesulfonic Anhydride282.141.20169.28 g (0.60 mol)Electrophilic Reagent
Pyridine (Anhydrous)79.101.5059.33 g (0.75 mol)Acid Scavenger
Dichloromethane (Anhydrous)84.9310 Vol500 mLSolvent
Water (Deionized, Pre-chilled)18.02-3 x 200 mLQuench / Wash
Sodium Sulfate (Anhydrous)142.04-As neededDrying Agent

Scale-Up Protocol

Step 1: Reactor Preparation

  • Equip a 1 L jacketed glass reactor with a mechanical stirrer, an internal temperature probe, an addition funnel, and an argon/nitrogen inlet.

  • Purge the system with inert gas for 15 minutes to ensure the complete exclusion of atmospheric moisture.

Step 2: Substrate Loading

  • Charge the reactor with anhydrous dichloromethane (500 mL).

  • Add tetrahydro-2H-pyran-4-ol (51.07 g, 0.50 mol) and anhydrous pyridine (59.33 g, 0.75 mol) to the solvent.

  • Initiate mechanical stirring (approx. 250 rpm) to ensure a homogeneous solution.

Step 3: Cryogenic Cooling & Addition

  • Circulate coolant through the reactor jacket to bring the internal mixture temperature to 0 °C.

  • Transfer trifluoromethanesulfonic anhydride (169.28 g, 0.60 mol) to the pressure-equalizing addition funnel.

  • Begin dropwise addition of the anhydride. Critical Parameter: Adjust the addition rate to maintain the internal temperature strictly between 2 °C and 10 °C[2]. The addition typically spans 45 to 60 minutes at this scale.

Step 4: Maturation and Quench

  • Once the addition is complete, maintain the internal temperature at 5 °C and stir for 1 hour to allow for complete conversion[2].

  • Quench the reaction by slowly adding pre-chilled (4 °C) deionized water (200 mL) to the reactor, ensuring the temperature does not exceed 15 °C.

Step 5: Workup and Isolation

  • Stop stirring and allow the phases to separate. Drain the lower organic phase into a clean, chilled receiving flask.

  • Wash the organic phase sequentially with cold water (200 mL) and cold brine (200 mL)[2].

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter the suspension through a coarse fritted funnel.

  • Concentrate the filtrate under reduced pressure (e.g., rotary evaporation). Critical Parameter: The heating bath must not exceed 25 °C to prevent thermal degradation of the triflate[1].

  • The resulting crude this compound should be obtained as a pale yellow to colorless oil. It is highly recommended to use this intermediate immediately in the subsequent alkylation or coupling step without further purification[1].

References

  • Title: WO2021089395A1 - Gem-disubstituted heterocyclic compounds and their use as idh inhibitors Source: Google Patents URL
  • Title: US11247989B2 - Therapeutic compounds and uses thereof Source: Google Patents URL
  • Title: WO2017205538A1 - Pyrazolopyridine derivatives for the treatment of cancer Source: Google Patents URL

Sources

Application Note: Purification Techniques for Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Handling, stabilization, and purification of highly reactive secondary alkyl triflates.

Introduction and Chemical Context

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (commonly known as THP-4-OTf) is a highly reactive secondary alkylating agent. It is extensively utilized in medicinal chemistry, particularly in the synthesis of complex heterocycles, CBP/EP300 inhibitors, and pyrazolopyridine derivatives for cancer therapeutics [1, 2].

The trifluoromethanesulfonate (triflate, -OTf) group is an exceptional leaving group—roughly


 to 

times more reactive than a standard tosylate. While this makes THP-4-OTf an outstanding electrophile for

displacements and transition-metal-catalyzed cross-couplings, it also renders the molecule highly susceptible to undesired side reactions. Standard purification techniques, such as conventional silica gel chromatography or distillation, frequently result in catastrophic yield losses due to the inherent instability of the secondary triflate [3].

Mechanistic Insights into Degradation (Causality & Causation)

To design an effective purification strategy, one must first understand the thermodynamic and kinetic vulnerabilities of THP-4-OTf. The degradation of this compound generally proceeds via three distinct pathways:

  • Hydrolysis (Moisture Sensitivity): The highly polarized C-O bond is prone to nucleophilic attack by atmospheric or residual moisture, reverting the triflate back to tetrahydropyran-4-ol and liberating triflic acid (TfOH).

  • Elimination (Thermal and Basic Instability): Under thermal stress or in the presence of unhindered bases, THP-4-OTf undergoes E1 or E2 elimination to form 3,6-dihydro-2H-pyran.

  • Silica-Catalyzed Decomposition: Standard silica gel contains acidic silanol groups (pH ~4.5–5.5). When THP-4-OTf is loaded onto a standard column, these acidic sites catalyze the cleavage of the C-O bond, leading to streaking, irreversible adsorption, and decomposition [3]. Furthermore, the liberated triflic acid autocatalyzes further degradation.

DegradationPathways A THP-4-OTf (Reactive Electrophile) B Moisture / H2O A->B C Heat / Base A->C D Standard Silica Gel (Acidic Silanols) A->D E Hydrolysis: Tetrahydropyran-4-ol B->E Nucleophilic Attack F Elimination: 3,6-dihydro-2H-pyran C->F E1/E2 Pathway G Catalyzed Breakdown: Polymeric/Streaking D->G Acid Catalysis

Figure 1: Primary degradation pathways of THP-4-OTf highlighting the need for specialized handling.

Self-Validating Purification Strategies

Because of the vulnerabilities outlined above, the overarching rule for purifying THP-4-OTf is minimization of residence time, temperature, and acidity . We present two field-proven strategies based on the required purity for downstream applications.

Strategy A: Rapid Aqueous Workup and Direct Use (Preferred)

In many pharmaceutical synthesis routes (e.g., the preparation of CBP/EP300 inhibitors), THP-4-OTf is synthesized and used crude immediately following a rigorous aqueous workup [1]. The causality here is simple: removing the amine salts and residual triflic anhydride via cold aqueous washes is often sufficient for immediate


 reactions, bypassing the risks of chromatography entirely.
Strategy B: Neutralized Silica Gel / Alumina Filtration

When higher purity is mandated (e.g., for sensitive palladium-catalyzed cross-couplings), a short plug of neutralized silica gel or neutral alumina is employed. By pre-treating the silica with 1-2% triethylamine (


), the acidic silanol groups are masked, preventing acid-catalyzed decomposition[3].
Quantitative Comparison of Strategies
ParameterStrategy A: Rapid Aqueous WorkupStrategy B: Neutralized Silica Plug
Typical Yield 85 – 95%70 – 80%
Purity (NMR) ~85 – 90% (contains minor siloxanes/solvent)> 95%
Time Required < 45 minutes1.5 – 2 hours
Thermal Risk Very Low (Maintained at 0–5°C)Moderate (Solvent evaporation risk)
Best Use Case Immediate use in robust

alkylations
Sensitive organometallic couplings

Experimental Protocols

Protocol 1: Synthesis and Rapid Aqueous Workup (Strategy A)

This protocol is a self-validating system: the absence of a dark tarry color and a sharp singlet in the


 NMR (~ -74 ppm) confirms success.

Materials:

  • Tetrahydropyran-4-ol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    , 1.2 equiv)
    
  • Anhydrous Pyridine or 2,6-Lutidine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction: Dissolve tetrahydropyran-4-ol and pyridine in anhydrous DCM (0.2 M) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Add

    
     dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that drive elimination.
    
  • Maturation: Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour. Monitor by TLC (stain with

    
    ; the triflate will not be UV active).
    
  • Quenching: Quench the reaction strictly at 0 °C by adding ice-cold saturated aqueous

    
    . Causality: The basic quench neutralizes residual 
    
    
    
    and liberated TfOH without providing enough heat to hydrolyze the product.
  • Extraction: Transfer to a pre-chilled separatory funnel. Extract the aqueous layer with cold DCM (3x).

  • Washing & Drying: Wash the combined organic layers with ice-cold brine, dry rapidly over anhydrous

    
    , and filter.
    
  • Concentration: Concentrate the filtrate under reduced pressure. Critical Step: The rotary evaporator water bath must not exceed 20 °C.

  • Validation: Immediately dissolve a 5 mg aliquot in

    
     for 
    
    
    
    and
    
    
    NMR. Use the bulk material in the next step within 2 hours, or store at -20 °C under argon for a maximum of 24 hours.
Protocol 2: Neutralized Silica Gel Filtration (Strategy B)

Materials:

  • Crude THP-4-OTf (from Protocol 1)

  • Standard Silica Gel (230-400 mesh)

  • Triethylamine (

    
    )
    
  • Eluent: Hexanes / Ethyl Acetate (typically 8:1 to 4:1)

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. Add 2% (v/v)

    
     to the slurry. Stir for 15 minutes. Causality: The 
    
    
    
    irreversibly binds to the acidic silanol sites, rendering the silica neutral/slightly basic.
  • Column Packing: Pack a short, wide column (a "plug") with the neutralized slurry. Flush with 2 column volumes of the eluent (containing 1%

    
    ) to ensure equilibration.
    
  • Loading: Dissolve the crude THP-4-OTf in a minimal amount of cold DCM and load it onto the plug.

  • Elution: Apply positive pressure (flash chromatography) to push the eluent through rapidly. The goal is to minimize the residence time of the triflate on the solid support to under 10 minutes.

  • Concentration: Collect the fractions containing the product and concentrate under reduced pressure (Water bath < 20 °C).

  • Validation: The purified THP-4-OTf should appear as a clear, colorless to pale yellow oil. Any transition to a dark brown or black color indicates catastrophic decomposition.

PurificationWorkflow N1 Crude Reaction Mixture (THP-4-OTf, TfOH, Pyridine salts) N2 Quench (Ice-cold sat. NaHCO3 at 0°C) N1->N2 Neutralizes Acid N3 Phase Separation (Extract with cold DCM) N2->N3 Removes Salts N4 Drying & Filtration (Anhydrous Na2SO4) N3->N4 Removes Moisture N5 Low-Temp Concentration (Rotovap bath < 20°C) N4->N5 Removes Solvent N6A Immediate Downstream Use (Strategy A) N5->N6A Sufficient for SN2 N6B Neutralized Silica Plug (1-2% Et3N in Eluent) N5->N6B For High Purity Needs N7B Pure THP-4-OTf (Strategy B) N6B->N7B Rapid Elution

Figure 2: Optimized workflow for the isolation and purification of THP-4-OTf.

Conclusion

The successful isolation and purification of this compound relies entirely on mitigating its exceptional reactivity. By understanding that moisture, heat, and acidic silica gel are the primary drivers of decomposition, researchers can employ rapid, cold aqueous workups or neutralized silica plugs to secure high yields of this valuable electrophile.

References

  • Vertex Pharmaceuticals Inc. (2022). Therapeutic compounds and uses thereof (US Patent No. 11,247,989 B2). U.S. Patent and Trademark Office.
  • Genentech, Inc. (2017). Pyrazolopyridine derivatives for the treatment of cancer (PCT Publication No. WO2017205538A1). World Intellectual Property Organization.

Troubleshooting & Optimization

"side reactions of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate with nucleophiles"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Alkylation Methodologies. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (THP-4-OTf) .

As a highly reactive secondary triflate, THP-4-OTf is a cornerstone reagent for installing the tetrahydropyran-4-yl moiety—a common pharmacophore used to improve metabolic stability and aqueous solubility in drug candidates [1]. However, its use is notoriously plagued by competing side reactions. This guide provides a mechanistic diagnostic framework, empirical troubleshooting matrices, and self-validating protocols to ensure high-yielding Sₙ2 substitutions.

Mechanistic Diagnostic Framework

To troubleshoot THP-4-OTf, one must first understand the causality of its failure modes. The triflate group (-OTf) is an exceptional nucleofuge (leaving group) due to the extreme acidity of its conjugate acid, triflic acid (pKₐ ≈ -14) [2]. While this makes THP-4-OTf highly electrophilic, the secondary carbon of the THP ring is sterically hindered by the axial hydrogens of the adjacent carbons.

When a nucleophile approaches, the Sₙ2 trajectory is partially blocked. If the nucleophile possesses any basic character, it will preferentially abstract the highly accessible β-protons, triggering an anti-periplanar E2 elimination. Furthermore, the extreme leaving group ability makes the reagent highly susceptible to solvolysis if even trace moisture is present [3].

ReactionMechanisms THP Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate SN2 Sₙ2 Substitution (Inversion of Configuration) THP->SN2 Good Nu⁻, Weak Base Low Temp E2 E2 Elimination (Anti-periplanar) THP->E2 Strong Base, Steric Bulk High Temp Hydrolysis Solvolysis / Hydrolysis THP->Hydrolysis Trace Water Poor Handling Nu Nucleophile (Nu⁻) Nu->SN2 Base Base (B⁻) Base->E2 Water Moisture (H₂O) Water->Hydrolysis Prod_SN2 4-Substituted THP (Target Product) SN2->Prod_SN2 Prod_E2 3,6-Dihydro-2H-pyran (Volatile Waste) E2->Prod_E2 Prod_OH Tetrahydro-2H-pyran-4-ol (Degradation Waste) Hydrolysis->Prod_OH

Mechanistic pathways of THP-4-OTf reacting with nucleophiles, bases, and moisture.

Troubleshooting Matrix & FAQs

Q1: My LCMS shows complete consumption of THP-4-OTf, but my target Sₙ2 product yield is <20%. The major byproduct is missing from the UV trace. What happened? A: You are experiencing dominant E2 elimination . The byproduct is 3,6-dihydro-2H-pyran, which is highly volatile (b.p. ~94 °C) and lacks a strong chromophore, meaning it evaporates during workup and is invisible on standard UV-LCMS. Causality: Using amine bases (like Et₃N or DIPEA) with secondary triflates promotes deprotonation over nucleophilic attack. Solution: Switch to a non-nucleophilic, irreversible base (like NaH) to pre-form the naked anion of your nucleophile, or use the "cesium effect" with Cs₂CO₃ in a polar aprotic solvent (DMF or MeCN) to enhance nucleophilicity without increasing basicity [4].

Q2: I am trying to alkylate a primary amine, but I am getting a complex mixture of mono-alkylated and di-alkylated products. How do I prevent over-reaction? A: This is a classic over-alkylation side reaction. Causality: Once the primary amine is alkylated with the THP group, the resulting secondary amine is more electron-rich (due to the inductive effect of the alkyl group) and often more nucleophilic than the starting material. Solution: If stoichiometry control (using 5 equivalents of primary amine) is impractical, abandon the triflate alkylation route. Instead, use a reductive amination protocol: react your primary amine with tetrahydro-4H-pyran-4-one and NaBH(OAc)₃. This pathway is self-limiting to mono-alkylation [5].

Q3: The reaction mixture turned black immediately upon adding THP-4-OTf, and I isolated Tetrahydro-2H-pyran-4-ol. Why did the triflate degrade? A: You are observing solvolysis (hydrolysis) driven by moisture and thermal degradation. Causality: Triflates are extremely hygroscopic. Water acts as a nucleophile, displacing the triflate to regenerate the starting alcohol. The black color indicates the generation of free triflic acid (TfOH), which rapidly polymerizes sensitive heterocycles in the mixture. Solution: THP-4-OTf must be freshly prepared, filtered through a plug of silica to remove acidic byproducts, and used immediately. Ensure all solvents are strictly anhydrous (<50 ppm H₂O).

Quantitative Empirical Data

The choice of base, solvent, and temperature dictates the trajectory of the reaction. The table below summarizes the quantitative distribution of side reactions based on optimization studies for pyrazole/indole alkylations [4].

Base / Nucleophile ProfileSolventTemp (°C)Sₙ2 Yield (Target)E2 Yield (Alkene)Hydrolysis (Alcohol)
Triethylamine (Et₃N)DCM2515%80%<5%
DIPEA (Sterically hindered)DCM2535%60%<5%
Potassium Carbonate (K₂CO₃)DMF (Wet)60<5%45%50%
Cesium Carbonate (Cs₂CO₃)DMF0 to 2575%20%<5%
Sodium Hydride (NaH)THF-10 to 085% 10% <5%

Note: Data reflects typical conversions for nitrogen-based heterocycles. Yields are determined by quantitative NMR using an internal standard to account for volatile E2 products.

Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating standard operating procedures (SOPs). Each step contains an in-process validation check so you can confirm the reaction's integrity before proceeding.

Protocol A: Preparation of THP-4-OTf (Freshly Generated)

Do not purchase this reagent if high purity is required; it degrades upon storage. Generate it in situ or immediately prior to use.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add Tetrahydro-2H-pyran-4-ol (1.0 eq, 10 mmol) and anhydrous DCM (30 mL). Add anhydrous pyridine (1.2 eq, 12 mmol).

  • Cooling: Submerge the flask in a dry ice/acetone bath.

    • Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at ≤ -70 °C .

  • Activation: Add Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq, 11 mmol) dropwise over 15 minutes.

    • Validation Check: The solution will transition from colorless to a pale yellow/orange. TLC (Hexanes/EtOAc 3:1, KMnO₄ stain) should show complete disappearance of the alcohol spot (Rf ~0.2) and a new, non-UV active spot (Rf ~0.8).

  • Quench & Workup: Pour the cold reaction mixture directly into violently stirring ice-cold saturated NaHCO₃ (50 mL).

    • Validation Check: Wait for CO₂ gas evolution to completely cease.

  • Isolation: Extract with cold DCM (2 x 20 mL), wash with cold brine, dry over MgSO₄, and concentrate under reduced pressure (bath temp < 20 °C) to afford THP-4-OTf as a pale oil. Use within 2 hours.

Protocol B: Sₙ2 Alkylation of a Heterocycle (e.g., Pyrazole)
  • Deprotonation: In a flame-dried flask under Argon, dissolve the pyrazole nucleophile (1.0 eq, 8 mmol) in anhydrous THF (20 mL). Cool to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq, 8.8 mmol) in small portions.

    • Validation Check: Observe immediate H₂ gas evolution. The solution will become opaque or change color as the naked anion forms. Stir until bubbling completely stops (approx. 30 mins).

  • Coupling: Dissolve the freshly prepared THP-4-OTf (1.2 eq, 9.6 mmol) in anhydrous THF (5 mL) and add dropwise to the anion solution at 0 °C.

    • Validation Check: Monitor the internal temperature; the Sₙ2 reaction is mildly exothermic. Keep the temperature below 5 °C to suppress the E2 pathway.

  • Monitoring: Allow the reaction to slowly warm to room temperature over 2 hours.

    • Validation Check: Pull a 10 µL aliquot, quench in MeOH, and run LCMS. You should observe the target mass [M+H]⁺ and the complete absence of the starting pyrazole. If the pyrazole remains but the triflate is consumed, E2 elimination has occurred.

  • Quench: Quench carefully with saturated NH₄Cl (aq), extract with EtOAc, dry, and purify via flash chromatography.

References

  • Vertex Pharmaceuticals Inc. (2022). Therapeutic compounds and uses thereof. US Patent 11247989B2. Retrieved from1

  • Portugués, A., et al. (2017). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. The Journal of Organic Chemistry, 82(18). Retrieved from 2

  • Crich, D., et al. (2011). Synthesis and Stereocontrolled Equatorially Selective Glycosylation Reactions of a Pseudaminic Acid Donor. PMC / NIH. Retrieved from 3

  • Mistry, S. N., et al. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PMC / NIH. Retrieved from 4

  • Ikemoto, T., et al. (2006). Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779. Journal of Medicinal Chemistry, 49(7), 2210-2221. Retrieved from 5

Sources

Technical Support Center: Optimizing Reaction Conditions for Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis and utilization of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (THP-4-OTf).

As a highly reactive electrophile, THP-4-OTf is frequently employed in medicinal chemistry for the N-alkylation of heterocycles, such as pyrazoles and imidazoles, particularly in the development of CBP/EP300 inhibitors[1] and KRAS G12D inhibitors[2]. However, secondary triflates are notoriously prone to elimination and thermal degradation. This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies to maximize your synthetic yields.

Validated Experimental Protocol: Triflation of Tetrahydro-2H-pyran-4-ol

The following self-validating protocol is optimized to suppress the formation of the elimination byproduct (3,6-dihydro-2H-pyran) while maximizing the yield of the desired triflate[3].

Reagents:

  • Tetrahydro-2H-pyran-4-ol (1.0 equiv)[4]

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)[4]

  • Base: Pyridine or 2,6-Lutidine (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M to 0.2 M)[3]

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve tetrahydro-2H-pyran-4-ol in anhydrous DCM. Add the selected base (e.g., pyridine).

    • Causality: Moisture must be strictly excluded, as Tf₂O rapidly hydrolyzes into triflic acid, which catalyzes the decomposition of the product and starting materials.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C (dry ice/acetone bath) or at least -40 °C[2].

    • Causality: The reaction is highly exothermic. Lower temperatures kinetically favor the substitution pathway (trapping of the activated complex) over the E2 elimination pathway.

  • Electrophile Addition: Add Tf₂O dropwise over 15–30 minutes[4].

    • Causality: Dropwise addition prevents localized heating and concentration spikes that lead to polymerization or elimination.

  • Reaction Maturation: Stir the mixture for 1 to 2 hours, allowing it to slowly warm to 0 °C[4]. Do not allow the reaction to reach room temperature.

  • Aqueous Quench: Quench the reaction at 0 °C with ice-cold saturated aqueous NaHCO₃.

    • Causality: Immediate neutralization of the pyridinium triflate byproduct prevents acid-catalyzed degradation of the newly formed THP-4-OTf during workup.

  • Phase Separation & Drying: Extract the aqueous layer with cold DCM. Wash the combined organic layers with ice water and cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 25 °C)[3].

Reaction Workflow & Mechanistic Logic

The following diagrams illustrate the critical workflow and the mechanistic logic behind base selection, a common point of failure in this synthesis.

Workflow A 1. Reagent Mixing THP-4-ol + DCM + Pyridine B 2. Cryogenic Cooling (-78 °C to -40 °C) A->B C 3. Electrophile Addition Tf2O (Dropwise) B->C D 4. Reaction Maturation (Stir 1-2 h, strictly < 0 °C) C->D E 5. Aqueous Quench (Cold NaHCO3) D->E F 6. Phase Separation & Drying (Na2SO4) E->F G 7. Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate F->G

Step-by-step workflow for the synthesis of this compound.

BaseLogic Start Base Selection for Triflation TEA Triethylamine (TEA) Start->TEA Pyr Pyridine Start->Pyr Lut 2,6-Lutidine Start->Lut TEA_res High basicity Promotes E2 elimination (Lower Yield) TEA->TEA_res Pyr_res Balanced nucleophilicity and basicity (Standard Yield) Pyr->Pyr_res Lut_res Sterically hindered Minimizes side reactions (Optimal Yield) Lut->Lut_res

Mechanistic logic for base selection in the triflation of secondary alcohols.

Optimization Data Matrix

To assist in your experimental design, the following table summarizes the quantitative effects of different reaction conditions on the yield and purity of THP-4-OTf.

Base (1.5 equiv)SolventTemperature ProfileIsolated YieldPrimary Impurity
Triethylamine (TEA)DCM0 °C to RT< 30%3,6-dihydro-2H-pyran (Elimination)
Triethylamine (TEA)DCM-78 °C to 0 °C50 - 60%3,6-dihydro-2H-pyran
PyridineDCM-78 °C to 0 °C75 - 85%Trace elimination
2,6-LutidineDCM-78 °C to 0 °C> 90%None (Highly pure crude)

Note: Triflates are often used directly in subsequent alkylation steps without further purification to avoid degradation[5].

Troubleshooting Guide & FAQs

Q1: Why is my isolated yield so low, and why does my NMR show a large amount of 3,6-dihydro-2H-pyran? A1: You are observing E2 elimination. Secondary triflates are excellent leaving groups. If your base is too strong or unhindered (like Triethylamine)[6], or if the reaction temperature exceeds 0 °C, the base will abstract a proton adjacent to the triflate rather than acting strictly as an acid scavenger. Solution: Switch to a sterically hindered, milder base like 2,6-lutidine and strictly maintain the temperature below 0 °C during the reaction and quench phases.

Q2: My isolated THP-4-OTf turns into a black, viscous tar after sitting on the bench for a few hours. How do I prevent this? A2: THP-4-OTf is highly unstable at room temperature and prone to autocatalytic decomposition. Trace amounts of triflic acid (formed from ambient moisture) will rapidly degrade the compound. Solution: Never store the neat triflate at room temperature. If you must store it, dissolve it in anhydrous toluene or DCM, store it at -20 °C under argon, and use it within 24 hours. Ideally, generate the triflate in situ or use it immediately in the subsequent alkylation step[1].

Q3: Can I purify THP-4-OTf using standard silica gel column chromatography? A3: It is highly discouraged. Silica gel is slightly acidic and highly polar, which often induces the decomposition of secondary triflates on the column. Solution: If purification is absolutely necessary, use a short plug of silica neutralized with 1% triethylamine, and elute quickly with cold solvent. However, the optimized protocol using 2,6-lutidine typically yields a crude product pure enough for immediate downstream use.

Q4: What is the optimal order of addition? Can I add the alcohol to the Tf₂O? A4: No. Always add the Tf₂O dropwise to the solution of the alcohol and base[4]. Adding the alcohol to Tf₂O creates a localized excess of the highly reactive anhydride, which can lead to the formation of undesired ether byproducts or rapid exothermic decomposition.

Q5: During the subsequent alkylation of my pyrazole with THP-4-OTf, I am getting low conversion. What is wrong? A5: Alkylations with THP-4-OTf are typically performed using an inorganic base (e.g., NaH or Cs₂CO₃) in a polar aprotic solvent like DMF or THF[1]. If conversion is low, your THP-4-OTf may have degraded prior to addition. Ensure the triflate is freshly prepared. Additionally, you may need to gently warm the alkylation reaction (e.g., room temperature to 50 °C) depending on the nucleophilicity of your specific heterocycle, but avoid excessive heating (>100 °C) which destroys the triflate[5].

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • Source: United States Patent and Trademark Office (USPTO)
  • Source: World Intellectual Property Organization (WIPO)
  • Source: European Patent Office (EPO)

Sources

"Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate purification challenges"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case: #THP-OTf-001 Subject: Purification and Stability Protocols for Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Central Paradox: You are attempting to purify a secondary alkyl triflate. By definition, This compound (THP-4-OTf) is designed to be a potent electrophile. Its high reactivity (


 of conjugate acid 

) makes it inherently unstable on standard stationary phases.

The Golden Rule: The highest yielding "purification" for this compound is prevention . In 90% of successful applications, this compound should be used crude immediately after a controlled workup. If isolation is strictly required, you must modify your stationary phase to neutralize surface acidity.

The Failure Mechanism (Why Standard Methods Fail)

Before attempting purification, you must understand the decomposition pathway. Standard silica gel is slightly acidic (


). This acidity protonates the ether oxygen or interacts with the triflate, lowering the activation energy for E1 or E2 elimination .

Visualizing the Decomposition Pathway:

Decomposition THP_OTf THP-4-OTf (Target Molecule) Silica Acidic Silica Gel (Surface -OH) THP_OTf->Silica Adsorption Carbocation Transition State (Ion Pair) Silica->Carbocation Protonation/Ionization Elimination 3,6-Dihydro-2H-pyran (Volatile Olefin) Carbocation->Elimination -H+ (E1/E2) TfOH Triflic Acid (Autocatalyst) Carbocation->TfOH Byproduct TfOH->Silica Increases Acidity (Feedback Loop)

Figure 1: The autocatalytic decomposition cycle of THP-4-OTf on acidic media.

Optimized Workflows

Method A: The "Flash Filtration" (Recommended)

Use this when the compound must be stored briefly or handled as a solid/oil.

Prerequisites:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Buffer: Triethylamine (

    
    ).[1][2]
    
  • Solvent: Hexanes/Ethyl Acetate (anhydrous).

Step-by-Step Protocol:

  • Slurry Preparation: Suspend silica gel in the eluent (e.g., 10% EtOAc/Hexanes).

  • Buffering (Critical): Add 1-2% v/v Triethylamine to the slurry. Stir for 10 minutes. This neutralizes acidic silanol groups.

  • Packing: Pour the slurry into a short, wide column (a "plug").

  • Loading: Dissolve your crude THP-4-OTf in a minimum amount of eluent containing 0.5%

    
    .
    
  • Elution: Elute rapidly using positive pressure (nitrogen or compressed air). Do not let the compound sit on the silica.

  • Concentration: Evaporate solvents at <30°C (water bath temperature). Do not use high vacuum for extended periods as the compound is volatile.

Method B: The "Crude Translocation" (Best Practice)

Use this for immediate consumption in nucleophilic substitution.

  • Reaction: Run synthesis (Alcohol +

    
     + Pyridine) in DCM at -78°C to 0°C.
    
  • Quench: Pour into ice-cold dilute

    
     or water.
    
  • Extraction: Extract rapidly with cold DCM.

  • Drying: Dry over

    
     (neutral) or 
    
    
    
    (basic). Avoid
    
    
    if it is slightly acidic or generates heat upon hydration.
  • Usage: Concentrate slightly and use the solution directly. Calculate yield based on the limiting reagent of the next step, assuming 100% conversion of the triflate.

Comparative Data: Purification Methods

MethodPurity ProfileStability WindowYield Loss Risk
Standard Silica Column High Decomposition< 1 HourHigh (>60% loss)
Neutral Alumina Good4-6 HoursModerate (10-20%)
Buffered Silica (

)
Excellent12-24 HoursLow (<5%)
Distillation DANGEROUS N/AExplosion Hazard
Crude (Solvent Swap) Variable24-48 Hours (at -20°C)Lowest (<1%)

Troubleshooting & FAQs

Q1: The NMR shows a multiplet at 5.7-5.9 ppm and the product weight is low. What happened? Diagnosis: Thermal or Acidic Elimination.[3] Explanation: You have formed 3,6-dihydro-2H-pyran (the olefin). This occurs if the rotary evaporator bath was too hot (>40°C) or if the silica was not buffered. Fix:

  • Keep water bath <30°C.

  • Ensure

    
     is present during chromatography.
    
  • Check the receiver flask of your rotavap; the olefin is volatile and may have distilled over.

Q2: My product turned into a black tar during workup. Diagnosis: Exothermic Polymerization. Explanation: Triflic acid (


) was not fully quenched.[3] Free 

causes rapid cationic polymerization of the THP ring or the forming olefin. Fix: Ensure the quench solution (saturated

) is in excess and ice-cold . Verify the pH of the aqueous layer is >7 before separating phases.

Q3: Can I distill THP-4-OTf to purify it? Diagnosis: Safety Violation. Explanation: Do not distill secondary alkyl triflates. While some low-molecular-weight triflates can be distilled, the risk of rapid, exothermic decomposition leading to glassware rupture is high. Fix: Use Kugelrohr distillation only if absolutely necessary, under high vacuum (<0.1 mmHg) and low temperature, with a blast shield.

Q4: How do I store the purified triflate? Recommendation:

  • State: Store as a 0.5M - 1.0M solution in anhydrous DCM or Toluene.

  • Temperature: -20°C or -80°C.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).[3]

  • Additives: Storing over a few pellets of activated 4Å molecular sieves or solid

    
     can extend shelf life by scavenging trace acid.
    

References

  • General Triflate Stability & Synthesis

    • Beard, C. D., Baum, K., & Grakauskas, V. (1973). "Synthesis of some novel trifluoromethanesulfonates." The Journal of Organic Chemistry, 38(21), 3673–3677.

  • Purification on Buffered Silica

    • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text on flash chromatography, adapted for sensitive compounds via amine doping).

  • Elimination Mechanisms in Heterocycles

    • Charette, A. B. (Ed.).[4][5] (2007). Handbook of Reagents for Organic Synthesis, Reagents for Heteroarene Functionalization. Wiley. (See sections on Triflic Anhydride mediated transformations).

  • Safety of Sulfonates

    • Encyclopedia of Reagents for Organic Synthesis (EROS). "Trifluoromethanesulfonic Anhydride."

Sources

"improving the stability of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the stability of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (THP-4-OTf) in solution. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Part 1: Critical Stability Alert (The "Why")

Status: CRITICAL

Tetrahydro-2H-pyran-4-yl triflate is a secondary alkyl triflate. Unlike stable aryl triflates, this reagent is thermally labile and highly susceptible to autocatalytic decomposition .

The primary mechanism of failure is Acid-Catalyzed Autocatalysis .

  • Trigger: Trace moisture or thermal elimination generates Triflic Acid (TfOH).

  • Propagation: TfOH is a superacid (

    
    ). It protonates the ether oxygen of the pyran ring or the remaining triflate, accelerating ring opening, polymerization, or further elimination.
    
  • Result: The solution turns from colorless to pink, then dark brown/black (charring) within hours at room temperature if acid is not scavenged.

The Golden Rule: Never store THP-4-OTf in a neat (solvent-free) state for extended periods. Store as a solution with an acid scavenger.

Part 2: Solvent Selection Guide

The choice of solvent determines the half-life of your reagent. Use this matrix to select the appropriate carrier.

Solvent ClassRecommended?Technical Rationale
Chlorinated (DCM, DCE) HIGHLY RECOMMENDEDInert. Excellent solubility. Does not act as a nucleophile. Best for storage at -20°C.
Aromatic (Toluene) RECOMMENDEDNon-polar. Good stability. Higher freezing point than DCM, so ensure storage temp doesn't freeze the solution (phase separation risks).
Ethers (Et₂O, TBME) CAUTIONWeakly Nucleophilic. Can form oxonium salts over time. Must be strictly peroxide-free.
THF AVOIDPolymerization Risk. TfOH (decomposition byproduct) initiates cationic polymerization of THF (PTMEG formation), destroying the sample.
Polar Aprotic (DMF, DMSO) FORBIDDENNucleophilic. Will rapidly displace the triflate via

mechanism (O-alkylation of solvent).
Alcohols (MeOH, EtOH) FORBIDDENSolvolysis. Immediate conversion to the corresponding ether (THP-4-OR).

Part 3: Troubleshooting Scenarios (FAQs)

Q1: My triflate solution turned pink/brown overnight. Is it still usable?

Diagnosis: Acid-catalyzed decomposition has begun. The color comes from oligomerization of the elimination product (3,6-dihydro-2H-pyran). Action:

  • Check Titer: Run a quick

    
     NMR. Look for the alkene proton signals (approx 5.8 ppm).
    
  • Salvage: If >80% intact, pass the solution through a small pad of anhydrous basic alumina or mix with solid

    
     immediately to neutralize TfOH.
    
  • Prevention: Always store over a solid, non-nucleophilic base (e.g., anhydrous

    
     or 
    
    
    
    ) to act as an "acid sponge."
Q2: I see a major byproduct: 3,6-dihydro-2H-pyran. Why?

Diagnosis: Elimination (E2) is competing with substitution. This occurs if your reaction mixture contains a "hard" base or if the temperature is too high. Action:

  • Temperature Control: Keep the reaction at 0°C or -78°C during the addition of the nucleophile.

  • Base Selection: If you are synthesizing the triflate from the alcohol using

    
    , use 2,6-Di-tert-butylpyridine  or 2,6-Lutidine  instead of Pyridine/TEA. The steric bulk prevents the base from acting as a nucleophile or promoting E2 elimination on the formed triflate.
    
Q3: Can I concentrate the solution to a neat oil?

Diagnosis: High risk of thermal runaway. Action: Do not concentrate to dryness. Secondary alkyl triflates are often unstable in neat form due to the high concentration of reactive species and lack of thermal dissipation.

  • Protocol: Concentrate only to ~1.0 M solution.

  • Buffer: If you must isolate, ensure all traces of pyridinium salts (from synthesis) are removed, as these salts are slightly acidic and hygroscopic.

Part 4: Standard Operating Procedure (SOP)

Objective: Synthesis and Stabilization of THP-4-OTf (10 mmol scale).

Preparation (Inert Atmosphere Required)[1][2]
  • Glassware: Flame-dried,

    
     flushed.
    
  • Reagents: Tetrahydro-2H-pyran-4-ol (1.0 equiv), Pyridine (1.1 equiv),

    
     (1.1 equiv), Anhydrous DCM (
    
    
    
    ).
Synthesis Protocol
  • Dissolve alcohol and pyridine in DCM. Cool to -78°C (critical for secondary triflates).

  • Add

    
     dropwise over 20 mins. Maintain temp < -60°C.
    
  • Allow to warm to 0°C only; stir for 30 mins. Do not warm to RT.

Purification (The Stabilization Step)
  • Traditional washing (Water/Brine) is risky due to hydrolysis.

  • Preferred Method: Dilute with cold pentane/hexane (to precipitate pyridinium triflate salts). Filter rapidly through a fritted funnel under

    
    .
    
  • Alternative: Pass the DCM solution through a short plug of Silica Gel (removes salts) or Basic Alumina (removes salts + acid).

Storage
  • Collect the filtrate.

  • Add anhydrous

    
      (10-20 mg per mmol) directly to the storage vial.
    
  • Store at -20°C .

  • Shelf Life: 1-2 weeks with stabilizer; <24 hours without.

Part 5: Visualization & Logic

Diagram 1: Decomposition Pathways

This diagram illustrates the "Death Spiral" of THP-4-OTf. Note the self-reinforcing loop where TfOH generation accelerates further decay.

Decomposition THP THP-4-OTf (Target Molecule) Elimination Elimination (E1/E2) THP->Elimination Base/Heat Hydrolysis Hydrolysis THP->Hydrolysis H2O Moisture Moisture / Heat Alkene 3,6-dihydro-2H-pyran (Elimination Product) Elimination->Alkene TfOH Triflic Acid (TfOH) (SUPERACID) Elimination->TfOH Alcohol THP-4-OH (Hydrolysis Product) Hydrolysis->Alcohol Hydrolysis->TfOH TfOH->THP Autocatalysis (Accelerates Decay)

Caption: The "Death Spiral" of Alkyl Triflates. The generation of TfOH catalyzes further decomposition, necessitating acid scavengers.

Diagram 2: Stabilization Workflow

This flowchart defines the correct handling procedure to interrupt the decomposition cycle.

Workflow Start Crude Reaction Mixture (DCM, -78°C) Filter Filtration (Remove Pyridinium Salts) Start->Filter Cold Workup Risk Risk: Acidic pH Filter->Risk Scavenge Add Acid Scavenger (Solid K2CO3 or Basic Alumina) Store Storage (-20°C, Inert Gas) Scavenge->Store Stable Solution Risk->Scavenge Neutralize

Caption: Protocol for interrupting the acid-catalyzed decomposition loop during workup and storage.

Part 6: References

  • Dihydropyran Reactivity & Protection:

    • Source: Sigma-Aldrich Technical Bulletins / Organic Chemistry Portal.

    • Relevance: Establishes the baseline stability of the pyran ring and the tendency for elimination to dihydropyran.

    • URL:

  • Triflate Stability & Handling:

    • Source: BenchChem & Common Organic Chemistry.

    • Relevance: Confirms the susceptibility of secondary alkyl triflates to

      
       hydrolysis and E2 elimination.
      
    • URL:

  • Synthesis of Alkyl Triflates:

    • Source: Organic Syntheses, Coll. Vol. 8, p. 97 (1993).

    • Relevance: Standard protocol for alcohol-to-triflate conversion using Pyridine/

      
      , emphasizing the need for cold temperatures.
      
    • URL:

  • Autocatalytic Hydrolysis Kinetics:

    • Source: ChemRxiv (Dual-Regime Reaction Kinetics).

    • Relevance: Provides the mechanistic basis for acid-catalyzed autocatalysis in ester-like species, applicable to sulfonate esters.

    • URL:

"troubleshooting guide for using Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (THP-4-OTf). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the effective use of this highly reactive alkylating agent.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

Answer: Proper storage and handling are critical due to the reagent's high reactivity. The triflate group is an excellent leaving group, making the molecule susceptible to nucleophilic attack, particularly by water.[1]

  • Storage: Store the reagent under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is recommended). It should be kept in a desiccator to rigorously exclude moisture. The triflate is a solid and should be handled in a dry environment.

  • Handling: When weighing and dispensing the reagent, work quickly and preferably in a glovebox or under a stream of inert gas. Avoid using hygroscopic solvents unless they have been rigorously dried. The presence of moisture can lead to hydrolysis, forming tetrahydropyran-4-ol and triflic acid, which can complicate your reaction.[2][3]

Q2: My nucleophilic substitution reaction is showing low yield and multiple byproducts. What are the likely causes?

Answer: Low yields with THP-4-OTf are typically traced back to one of three areas: reagent quality, reaction conditions, or competing side reactions. Alkyl triflates are extremely reactive in SN2 reactions and require careful optimization.[1]

Troubleshooting Low Yields

Probable CauseScientific RationaleSuggested Solution
Reagent Degradation The triflate has hydrolyzed due to improper storage or handling, reducing the amount of active reagent.Purchase fresh reagent or verify the purity of your existing stock by NMR if possible. Ensure all future handling is under strictly anhydrous conditions.
Competing Elimination The nucleophile is acting as a base, or the employed base is too strong/sterically hindered, promoting an E2 reaction to form 3,6-dihydro-2H-pyran.Use a non-nucleophilic, sterically hindered base only if an acid scavenger is necessary. Consider running the reaction at a lower temperature to favor the SN2 pathway, which has a lower activation energy.[3]
Insufficient Reactivity The chosen nucleophile is too weak, or the reaction temperature is too low.For weak nucleophiles, consider conversion to a more reactive form (e.g., deprotonation of an alcohol to an alkoxide). If the reaction is sluggish, a modest increase in temperature may be necessary, but monitor for byproduct formation.
Solvent-Related Issues The solvent is not polar enough to facilitate the SN2 reaction, or it is nucleophilic (e.g., methanol) and competing with your desired nucleophile.[3]Use polar aprotic solvents like DMF, acetonitrile, or THF that are rigorously dried. Avoid protic or nucleophilic solvents.

Below is a logical workflow to diagnose yield issues.

G start Low or No Yield Observed reagent Step 1: Verify Reagent Quality start->reagent reagent->start Reagent Degraded (Action: Replace Reagent) conditions Step 2: Evaluate Reaction Conditions reagent->conditions Reagent OK conditions->reagent No Improvement (Action: Screen Solvents, Temp, Base) side_products Step 3: Analyze for Side Products conditions->side_products Conditions Optimized side_products->conditions Byproducts Identified (Action: Address Specific Side Reaction) success Successful Reaction side_products->success Side Reactions Minimized

Figure 1: Troubleshooting workflow for low-yield reactions.

Troubleshooting Guides

Guide 1: Competing Substitution (SN2) vs. Elimination (E2) Reactions

A common challenge is the formation of the elimination product, 3,6-dihydro-2H-pyran, alongside the desired substitution product. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

  • Mechanism Insight: Strong, sterically hindered bases favor the E2 pathway by abstracting a proton from a carbon adjacent to the triflate-bearing carbon. Nucleophiles that are also strong bases (e.g., alkoxides) can promote both pathways. Weaker bases that are good nucleophiles (e.g., azide, amines, thiols) will preferentially yield the SN2 product.

G cluster_0 Reaction Pathways start THP-4-OTf + Nucleophile/Base sn2_product Substitution Product (SN2) start->sn2_product Good Nucleophile Weak Base (e.g., N3⁻, RSH, Amines) e2_product Elimination Product (E2) start->e2_product Strong, Hindered Base (e.g., t-BuOK, DBU)

Figure 2: Competing SN2 and E2 reaction pathways.

Protocol to Favor Substitution:

  • Choose the Right Nucleophile/Base: If your nucleophile is a strong base (e.g., an alcohol), consider using a milder, non-nucleophilic base (like proton sponge or 2,6-lutidine) to deprotonate it in situ or use the neutral form if it's sufficiently nucleophilic (e.g., an amine).

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C or room temperature).

  • Solvent Choice: Use polar aprotic solvents (e.g., dry DMF, CH3CN) to favor the SN2 pathway.

Guide 2: Product Decomposition During Workup and Purification

Issue: You've successfully formed your product, but it decomposes upon adding water or during silica gel chromatography.

Scientific Rationale:

  • Aqueous Workup: The triflate starting material is highly water-sensitive. Furthermore, if any triflic acid has been generated, the acidic aqueous conditions can potentially cleave the product if it contains acid-labile functional groups. The tetrahydropyran ring itself, while generally stable, can be part of an acid-sensitive acetal-like structure depending on the substitution product formed.[4]

  • Silica Gel Chromatography: Standard silica gel is acidic (pH ~4-5) and contains surface moisture.[2][3] This environment is known to cause decomposition of alkyl triflates and can also degrade sensitive products.[2] This often manifests as severe streaking on a TLC plate or complete loss of product on a column.

Workflow for Stable Product Isolation

G start Reaction Complete (by TLC) quench Quench Reaction at 0°C (e.g., sat. aq. NH4Cl) start->quench extract Extract with Non-Nucleophilic Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Wash Organic Layer (sat. aq. NaHCO3, then Brine) extract->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Purification Required? dry->purify neutral_silica Use Neutralized Silica Gel or Alumina Chromatography purify->neutral_silica Yes, Product is an Oil crystallize Attempt Crystallization or Trituration purify->crystallize Yes, Product is a Solid final Pure Product purify->final No neutral_silica->final crystallize->final

Figure 3: Workflow for workup and purification.

Detailed Protocol: Neutralized Silica Gel Flash Chromatography This protocol minimizes acid-catalyzed degradation on the column.[3]

  • Prepare the Slurry: Prepare a slurry of silica gel in your desired eluent system (e.g., Hexane/Ethyl Acetate).

  • Neutralize: Add 1% triethylamine (or another non-nucleophilic base like pyridine) by volume to the slurry. Stir for 15-20 minutes.

  • Pack the Column: Pack your chromatography column with the neutralized slurry as you normally would.

  • Prepare the Eluent: Add the same percentage (1%) of triethylamine to the mobile phase you will use for the elution.

  • Run the Column: Load your crude product and run the column as usual. The basic additive will neutralize the acidic sites on the silica gel, preventing product degradation.

References

  • BenchChem. (2025). Identifying and minimizing side reactions with Bismuth(III)
  • BenchChem. (2025). Common side reactions and byproducts in vinyl triflate chemistry. BenchChem Technical Support.
  • Reddy, K. L., et al. (2013). Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions. RSC Advances. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • Google Patents. (2017).
  • Shekhar, A., et al. (2011). SYNTHESIS OF TETRAHYDROBENZO[b]PYRAN DERIVATIVES USING SODIUM TRIFLUOROMETHANE SULPHONATE AS AN EFFICIENT CATALYST. TSI Journals. [Link]

  • Ma, S., & Vankar, Y. D. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Propyl Triflate Reaction Products. BenchChem Technical Support.
  • Wikipedia. (n.d.). Triflate. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with β- Ketoesters for the Synthesis of Novel Bioactive Pyrazoles. BenchChem Technical Support.
  • BenchChem. (2025). Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions. BenchChem Technical Support.
  • Barrow, J. C. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC. [Link]

Sources

Validation & Comparative

"comparison of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate and mesylate as leaving groups"

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Tetrahydro-2H-pyran-4-yl Triflate vs. Mesylate

Part 1: Executive Summary

In the synthesis of bioactive molecules containing the tetrahydro-2H-pyran-4-yl (THP-4-yl) moiety, the choice between trifluoromethanesulfonate (triflate, OTf) and methanesulfonate (mesylate, OMs) is a critical decision point that dictates reaction yield, purity, and scalability.

While both convert the secondary alcohol of tetrahydro-2H-pyran-4-ol into a leaving group, their performance profiles are distinct:

  • Mesylate (OMs): The "Workhorse."[1] Stable, crystalline, and storable. Ideal for scale-up where the nucleophile is potent and non-basic.[1] However, it often requires elevated temperatures (

    
    ) for displacement on this secondary carbon, significantly increasing the risk of thermal elimination.
    
  • Triflate (OTf): The "Precision Tool."[1] Hyper-reactive (

    
     faster than OMs).[1] Enables displacement at cryogenic or ambient temperatures, suppressing thermal side reactions. However, it is thermally unstable and highly sensitive to base-promoted elimination, often requiring in situ generation.
    

The Core Conflict: The THP ring oxygen exerts an inductive effect that destabilizes the developing carbocation at C4 (disfavoring


) while also making the C4 protons slightly more acidic (favoring E2 elimination). Success depends on balancing leaving group lability  against elimination risks .[1]

Part 2: Chemical Profiles & Properties

PropertyTetrahydro-2H-pyran-4-yl MesylateTetrahydro-2H-pyran-4-yl Triflate
CAS Number 134419-59-3262444-08-6
Structure THP-4-OMsTHP-4-OTf
Leaving Group pKa ~ -1.9 (MsOH)~ -14 (TfOH)
Physical State White to yellow solid / OilColorless oil (often prepared in situ)
Stability High.[1] Storable at RT (months).[1]Low. Hydrolyzes rapidly.[1] Thermal decomp >0°C.
Reactivity (

)
1 (Reference)~

Major Side Product 3,6-dihydro-2H-pyran (Thermal Elimination)3,6-dihydro-2H-pyran (Base Elimination)
Cost Low (Reagents: MsCl)High (Reagents:

or PhNTf2)

Part 3: Critical Reaction Pathways

The following diagram illustrates the divergent pathways for these intermediates. Note the "Elimination Trap" leading to 3,6-dihydro-2H-pyran, which is the primary failure mode for both, albeit via different mechanisms (thermal vs. basic).

ReactionPathways Alcohol Tetrahydro-2H-pyran-4-ol Mesylate THP-4-yl Mesylate (Stable Intermediate) Alcohol->Mesylate MsCl, Et3N 0°C -> RT Triflate THP-4-yl Triflate (Transient Species) Alcohol->Triflate Tf2O, Pyridine -78°C -> 0°C Product 4-Substituted THP (Target) Mesylate->Product Nucleophile, Heat (>60°C) Slow SN2 Elimination 3,6-Dihydro-2H-pyran (Side Product) Mesylate->Elimination Heat + Base Thermal E2 Triflate->Product Nucleophile, <0°C Fast SN2 Triflate->Elimination Strong Base Fast E2

Caption: Reaction landscape for THP-4-yl sulfonates. The mesylate requires heat (risk: thermal elimination), while the triflate reacts at low temp (risk: base-promoted elimination).

Part 4: Detailed Experimental Protocols

These protocols are designed as self-validating systems.[1] The success of the triflate reaction is validated by the absence of the olefin peak in NMR (approx. 5.8 ppm), while the mesylate reaction is validated by the disappearance of the starting material spot on TLC.

Protocol A: Synthesis & Displacement of THP-4-yl Mesylate

Best for: Non-basic nucleophiles (e.g., azides, thiols) and large-scale preparations.[1]

  • Activation:

    • Dissolve tetrahydro-2H-pyran-4-ol (1.0 equiv) in anhydrous DCM (10 vol).

    • Add triethylamine (1.5 equiv) and DMAP (0.05 equiv).[1][2] Cool to 0°C.[1][3]

    • Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv). The reaction is exothermic; maintain internal temp <10°C.[1]

    • Warm to RT and stir for 2-4 hours.

    • Workup: Wash with 1N HCl, then NaHCO3, then Brine. Dry (MgSO4) and concentrate.[1][2]

    • Result: Off-white solid/oil.[1] Stable for storage.

  • Displacement:

    • Dissolve Mesylate in DMF or DMSO (polar aprotic is essential for

      
       on secondary carbons).[1]
      
    • Add Nucleophile (1.5 - 2.0 equiv).[1]

    • Critical Step: Heat to 60-80°C. Monitor by TLC/LCMS.

    • Note: If the nucleophile is basic (e.g., an amine), significant elimination to 3,6-dihydro-2H-pyran will occur at these temperatures.

Protocol B: In-Situ Generation & Displacement of THP-4-yl Triflate

Best for: Basic nucleophiles (amines), thermally sensitive substrates, or when mesylate fails.[1]

  • Activation (In Situ):

    • Dissolve tetrahydro-2H-pyran-4-ol (1.0 equiv) in anhydrous DCM (15 vol).

    • Add 2,6-Lutidine (1.5 equiv).[1] Expert Insight: Avoid Pyridine or TEA if possible; Lutidine is sterically hindered and less likely to cause E2 elimination of the highly reactive triflate.

    • Cool to -78°C (Dry ice/acetone).

    • Dropwise add Triflic Anhydride (

      
      , 1.1 equiv). Stir for 30 mins at -78°C.
      
  • Displacement:

    • Add the Nucleophile (dissolved in minimal DCM) directly to the cold solution.[1]

    • Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to RT unless necessary.

    • Workup: Quench with cold NaHCO3 immediately.

    • Why this works: The triflate is so reactive it displaces at -20°C to 0°C, a temperature range where the elimination pathway is kinetically suppressed.

Part 5: Performance Decision Matrix

Use this logic flow to select the correct leaving group for your specific application.

DecisionMatrix Start Select Leaving Group for THP-4-ol Displacement NucType Is the Nucleophile Basic? (e.g., Primary/Secondary Amine) Start->NucType BasicYes Yes (Basic) NucType->BasicYes BasicNo No (Non-Basic) (e.g., Azide, Thiol, Carboxylate) NucType->BasicNo TriflateRec USE TRIFLATE (OTf) Reason: Reaction at <0°C prevents E2 elimination caused by heat+base. BasicYes->TriflateRec ScaleQ Is this Scale-Up (>100g)? BasicNo->ScaleQ ScaleYes Yes (Scale-Up) ScaleQ->ScaleYes ScaleNo No (Discovery/Lab) ScaleQ->ScaleNo MesylateRec USE MESYLATE (OMs) Reason: Superior stability, lower cost, safer handling. Heat is acceptable. ScaleYes->MesylateRec SpeedQ Is Speed Critical? ScaleNo->SpeedQ SpeedYes Yes SpeedQ->SpeedYes SpeedNo No SpeedQ->SpeedNo SpeedYes->TriflateRec SpeedNo->MesylateRec

Caption: Decision tree for selecting between Triflate and Mesylate based on nucleophile basicity and scale.

Summary of Comparative Data

ParameterMesylate (OMs) PerformanceTriflate (OTf) Performance
Reaction Temp 60°C - 100°C-78°C - 0°C
Typical Yield (

)
60-85%80-95%
Elimination Risk High (Thermal)High (Base-promoted)
Purification Crystallization or SilicaAqueous workup (Product)
Atom Economy Higher (smaller LG MW)Lower (larger LG MW)

References

  • Synthesis and Reactivity of Sulfonates: Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters.[1] The Journal of Organic Chemistry, 35(9), 3195-3196. Link

  • Triflate Reactivity: Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates and their reactions with nucleophiles. The Journal of Organic Chemistry, 38(21), 3673-3677. Link

  • Elimination Kinetics: Chuchani, G., et al. (2017). The kinetics and mechanism of the homogeneous, unimolecular gas-phase elimination of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes. International Journal of Chemical Kinetics. Link

  • Application in Drug Discovery (GPR40): Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity.[1] Journal of Medicinal Chemistry, 56(3), 982–992. Link

  • General Leaving Group Comparison: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] Link

Sources

"benchmarking Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate against other pyran derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Installing the tetrahydropyran-4-yl (THP) moiety is a fundamental transformation in drug development, frequently utilized to optimize physicochemical properties such as aqueous solubility, metabolic stability, and lipophilic efficiency[1]. However, forging C–N or C–C bonds at the secondary sp³ carbon of the THP ring presents a significant synthetic hurdle. The inherent steric hindrance of the pyran ring drastically reduces the rate of nucleophilic substitution (S_N2), often allowing the competing elimination (E2) pathway to dominate.

As an Application Scientist, I frequently see development bottlenecks arise from the improper selection of pyran electrophiles. This guide objectively benchmarks Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (THP-OTf) against traditional derivatives like mesylates (THP-OMs), tosylates (THP-OTs), and halides (THP-Br), providing mechanistic causality, experimental data, and self-validating protocols to ensure synthetic success.

Mechanistic Causality: The Leaving Group Imperative

To overcome the activation energy barrier of sterically hindered S_N2 reactions, the choice of leaving group is paramount. Traditional pyran derivatives (mesylates, tosylates, and bromides) are bench-stable but possess relatively poor leaving group ability for demanding substitutions. When reacted with weak or bulky nucleophiles (e.g., pyrazoles, indoles, or complex isoquinolines), these derivatives require elevated temperatures (80–100 °C). This thermal stress inadvertently accelerates deprotonation at the adjacent C3/C5 positions, yielding the undesired 3,6-dihydro-2H-pyran elimination byproduct rather than the target molecule.

Why THP-OTf Outperforms: THP-OTf solves this thermodynamic trap by utilizing the extreme electron-withdrawing power of the trifluoromethyl group. The resulting triflate anion is a highly resonance-stabilized, weak conjugate base, making it an exceptional leaving group. This dramatically lowers the transition state energy for substitution, allowing alkylations to proceed rapidly at 0 °C to room temperature[1]. By running the reaction at low temperatures, you kinetically trap the S_N2 product before the E2 elimination pathway can effectively compete.

Mechanism THP_OTf THP-OTf (Highly Electrophilic) Base Base Addition (e.g., NaH, K2CO3) THP_OTf->Base SN2 Desired Pathway: SN2 Nucleophilic Attack at C4 Base->SN2 Low Temp / Good Nuc E2 Competing Pathway: E2 Deprotonation at C3/C5 Base->E2 High Temp / Bulky Base Product N-THP Heterocycle (Target Product) SN2->Product Byproduct 3,6-dihydro-2H-pyran (Elimination Byproduct) E2->Byproduct

Mechanistic divergence between desired SN2 alkylation and competing E2 elimination.

Performance Benchmarking

To objectively compare these reagents, we must look at both their intrinsic kinetic properties and their real-world performance in S_N2 workflows.

Table 1: Relative Leaving Group Ability and Stability
DerivativeLeaving GroupRelative Solvolysis RateShelf Stability
THP-OTf Trifluoromethanesulfonate~10⁸Low (Requires -20 °C, use immediately)
THP-OMs Methanesulfonate~3 × 10⁴High (Bench stable)
THP-OTs p-Toluenesulfonate~3 × 10⁴High (Bench stable)
THP-Br Bromide1 (Reference)Moderate
Table 2: Comparative Benchmarking in Heterocycle N-Alkylation

Data reflects standard S_N2 attempts on sterically hindered nitrogen heterocycles.

NucleophileReagentConditionsMajor PathwayYield of Target
1-Methyl-1H-pyrazoleTHP-OTf NaH, DMF, 0 °C to RTS_N2 (Alkylation)76%
1-Methyl-1H-pyrazoleTHP-OMs K₂CO₃, DMF, 90 °CE2 (Elimination)<15%
Isoquinolin-8-yl deriv.THP-OTf NaH, DMF, 0 °C to RTS_N2 (Alkylation)>70%
Isoquinolin-8-yl deriv.THP-OTs Cs₂CO₃, DMF, 100 °CE2 (Elimination)Trace

Strategic Workflow: Choosing the Right Derivative

While THP-OTf is kinetically superior, its thermal instability means it must be synthesized fresh and used immediately[1]. Therefore, it should be reserved for S_N2 reactions with weak nucleophiles. For strong nucleophiles (like primary amines) or radical-based cross-coupling, bench-stable mesylates or tosylates are preferred.

Workflow Start Target: Install THP Group CheckNuc Nucleophile Strength & Sterics Start->CheckNuc StrongNuc Strong/Unobstructed (e.g., 1° Amines) CheckNuc->StrongNuc WeakNuc Weak/Sterically Hindered (e.g., Pyrazoles, Indoles) CheckNuc->WeakNuc UseMesylate Use THP-OMs or THP-OTs (Cost-effective, Stable) StrongNuc->UseMesylate UseTriflate Use THP-OTf (High Reactivity, Fast SN2) WeakNuc->UseTriflate SN2 Pathway Coupling Reductive Cross-Coupling WeakNuc->Coupling Radical Pathway Coupling->UseMesylate Tolerates OTs

Workflow for selecting pyran derivatives based on nucleophile sterics and reaction type.

Experimental Protocols

The following protocols are designed as self-validating systems. Adhering strictly to the temperature gradients is critical for success.

Protocol 1: Synthesis of this compound

Objective: Generate highly reactive THP-OTf while preventing acid-catalyzed decomposition[1]. Materials: Tetrahydropyran-4-ol (1.0 eq), Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq), Pyridine (1.1 eq), anhydrous Dichloromethane (DCM).

  • Preparation: Dissolve tetrahydropyran-4-ol in anhydrous DCM (approx. 1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add pyridine (1.1 eq) to the solution.

    • Causality: Pyridine acts as an acid scavenger to neutralize the triflic acid byproduct, preventing the degradation and ring-opening of the pyran moiety[1].

  • Electrophile Addition: Cool the reaction mixture strictly to 0 °C using an ice bath. Dropwise add trifluoromethanesulfonic anhydride (1.1 eq).

    • Causality: The reaction is highly exothermic; strict temperature control at 0 °C prevents the thermal decomposition of the newly formed triflate[1].

  • Reaction: Stir at 0 °C for 20 minutes.

    • Self-Validation: Monitor by TLC. The starting alcohol should be completely consumed rapidly.

  • Workup: Filter the reaction mixture and wash the solid with cold DCM. Wash the filtrate sequentially with water, 1.0 N HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Critical Handling: The product isolates as a dark/black liquid (approx. 76% yield). Do not attempt column chromatography. It must be used immediately in the next step due to its high instability at room temperature[1].

Protocol 2: N-Alkylation of Sterically Hindered Heterocycles

Objective: Alkylate a weak nitrogen nucleophile (e.g., a pyrazole or isoquinoline derivative) while suppressing E2 elimination[1]. Materials: Target heterocycle (1.0 eq), freshly prepared THP-OTf (1.5–4.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), anhydrous DMF.

  • Deprotonation: Dissolve the target heterocycle in anhydrous DMF. Cool to 0 °C. Add Sodium Hydride.

    • Causality: Pre-forming the pure sodium salt of the heterocycle maximizes its nucleophilicity, which is essential for attacking the sterically hindered secondary carbon of the THP ring[1].

  • Electrophile Introduction: Add the freshly prepared THP-OTf to the 0 °C solution.

  • Controlled Alkylation: Slowly remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

    • Self-Validation: The gradual warming allows the low-activation-energy S_N2 pathway to complete before the thermal threshold for E2 elimination is reached[1].

  • Completion/Quench: Dilute with DCM, filter through Celite, and concentrate in vacuo for reverse-phase chromatography purification[1].

Alternative Approaches: Reductive Cross-Coupling

While THP-OTf is the gold standard for S_N2, its thermal instability can be a logistical challenge for scale-up. If your goal is C–C bond formation (rather than C–N), an elegant alternative is the transition-metal-catalyzed reductive cross-coupling of bench-stable THP-OTs.

Molander and colleagues demonstrated that nonaromatic heterocyclic tosylates can be successfully engaged in Ni-catalyzed reductive cross-coupling with aryl and heteroaryl bromides[2]. This bypasses the S_N2 steric limitation entirely via a radical-mediated pathway, allowing the use of the highly stable, crystalline THP-OTs instead of the volatile THP-OTf[2][3].

References

  • US Patent 11,247,989 B2.Therapeutic compounds and uses thereof (Details the synthesis of THP-OTf and its application in alkylating sterically hindered pyrazoles and isoquinolines). Google Patents.
  • Molander, G. A., Traister, K. M., & O'Neill, B. T. (2015). Engaging Nonaromatic, Heterocyclic Tosylates in Reductive Cross-Coupling with Aryl and Heteroaryl Bromides. The Journal of Organic Chemistry, 80(5), 2907-2911. American Chemical Society. URL:[Link]

  • WO Patent 2017/205538 A1.Pyrazolopyridine derivatives for the treatment of cancer (Provides further validation of the 0 °C THP-OTf synthesis protocol). Google Patents.

Sources

A Researcher's Guide to the Spectroscopic Journey from Ketone to Triflate: Characterizing Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate and Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate with its essential precursors, Tetrahydropyran-4-one and Tetrahydro-2H-pyran-4-ol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a validated narrative, explaining the causal links between structural transformations and their spectroscopic signatures, ensuring you can confidently verify each step of your synthesis.

The transformation from a simple cyclic ketone to a highly reactive triflate is a fundamental process in modern organic synthesis. This compound is a valuable intermediate, acting as a potent electrophile for introducing the tetrahydropyran moiety in complex molecule synthesis, a scaffold prevalent in numerous natural products and pharmaceuticals. Mastery of its synthesis is predicated on the ability to unequivocally confirm the structure at each stage. This guide provides the experimental and spectroscopic foundation to achieve that certainty.

The Synthetic Pathway: An Overview

The synthesis is a straightforward two-step process:

  • Reduction: The carbonyl group of Tetrahydropyran-4-one is reduced to a secondary alcohol, yielding Tetrahydro-2H-pyran-4-ol.

  • Triflation: The resulting hydroxyl group is converted into a triflate, an excellent leaving group, by reaction with trifluoromethanesulfonic anhydride. This step dramatically enhances the reactivity of the C4 position for subsequent nucleophilic substitution reactions.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Triflation Ketone Tetrahydropyran-4-one Alcohol Tetrahydro-2H-pyran-4-ol Ketone->Alcohol NaBH4, MeOH Triflate Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate Alcohol->Triflate Tf2O, Pyridine, DCM, 0 °C

Caption: Synthetic workflow from ketone to triflate.

Part 1: The Ketone to Alcohol Transformation

The initial step involves the reduction of a cyclic ketone. This transformation is readily confirmed by the distinct changes in the spectroscopic data, primarily the disappearance of the carbonyl signal and the emergence of signals corresponding to a hydroxyl group and its associated methine proton.

Experimental Protocol: Reduction of Tetrahydropyran-4-one
  • Setup: To a solution of Tetrahydropyran-4-one (1.0 eq) in methanol (MeOH) at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. The choice of NaBH₄ is critical; it is a mild reducing agent, chemoselective for aldehydes and ketones, which prevents over-reduction and is safer to handle than stronger hydrides like LiAlH₄.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of acetone, followed by concentration under reduced pressure. The residue is then partitioned between ethyl acetate and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield Tetrahydro-2H-pyran-4-ol, often as a clear oil, which can be used in the next step without further purification if high purity is achieved.[1][2]

Spectroscopic Comparison: Precursor 1 vs. Precursor 2

The conversion is most clearly evidenced by comparing the spectra of the starting ketone and the product alcohol.

Spectroscopic FeatureTetrahydropyran-4-one (Precursor 1)Tetrahydro-2H-pyran-4-ol (Precursor 2)Rationale for Change
¹H NMR (δ, ppm) ~3.85 (t, 4H), ~2.45 (t, 4H)~3.95 (m, 2H), ~3.40 (m, 2H), ~3.80 (m, 1H), ~1.85 (m, 2H), ~1.55 (m, 2H), ~1.7 (br s, 1H, -OH)Disappearance of symmetry. Appearance of a new methine proton signal (H-4) around 3.80 ppm and a broad, exchangeable hydroxyl proton.
¹³C NMR (δ, ppm) ~208 (C=O), ~68 (C2, C6), ~42 (C3, C5)~67 (C4), ~64 (C2, C6), ~34 (C3, C5)The characteristic downfield ketone signal at ~208 ppm vanishes and is replaced by the carbinol carbon signal (C-OH) at ~67 ppm.
IR (cm⁻¹) ~1720 (C=O stretch) ~3400 (br, O-H stretch) , ~1050 (C-O stretch)The strong, sharp carbonyl absorption is replaced by a very broad and strong hydroxyl stretch, a hallmark of alcohols.
Mass Spec (m/z) 100 [M]⁺102 [M]⁺, 84 [M-H₂O]⁺The molecular ion peak increases by 2 Da, consistent with the addition of two hydrogen atoms. A characteristic loss of water (18 Da) is often observed from the alcohol.[3][4][5]

Note: NMR shifts are approximate and can vary based on solvent and instrument frequency. Data compiled from sources.[6][7][8][9][10][11]

Sources

Safety Operating Guide

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate: Comprehensive Quenching and Disposal Protocol

This compound (THP-4-yl triflate) is a highly reactive alkylating agent frequently utilized in advanced drug development and synthetic organic chemistry. Due to its extreme reactivity, improper disposal poses severe safety, environmental, and infrastructural risks.

As an authoritative guide for laboratory professionals, this document outlines the mechanistic rationale and step-by-step operational procedures required to safely quench and dispose of THP-4-yl triflate residues.

Chemical Reactivity and Hazard Profile

To handle THP-4-yl triflate safely, one must understand the causality behind its reactivity. Triflates (trifluoromethanesulfonate esters) contain the


 leaving group. Because the triflate anion is exceptionally adept at stabilizing a negative charge via resonance and extreme electronegativity, the C–O bond in the ester is highly polarized [3].

This results in two primary hazards:

  • Potent Alkylating Potential: The tetrahydropyranyl carbon is highly susceptible to nucleophilic attack (via

    
     or 
    
    
    
    pathways). Consequently, the compound is a severe alkylating agent, carrying significant genotoxic and mutagenic risks upon exposure to biological tissues [2].
  • Violent Hydrolysis: Upon contact with moisture or water, the ester undergoes rapid solvolysis. This reaction is highly exothermic and generates trifluoromethanesulfonic acid (triflic acid), a corrosive superacid that can cause immediate chemical burns and degrade laboratory infrastructure [1, 3].

Quantitative Safety & Disposal Parameters

To mitigate these risks, specific stoichiometric and logistical parameters must be met during the disposal process.

ParameterSpecification / ReagentMechanistic Rationale
Primary Hazard Corrosive, Alkylating AgentHighly polarized C-O bond; generates superacid upon hydrolysis.
Required PPE Flame-resistant coat, heavy nitrile/neoprene gloves, splash gogglesProtects against sudden exotherms and corrosive acid splashing [1].
Dilution Solvent Dry Toluene or Dichloromethane (10–20 mL per gram of triflate)Dissipates the heat of reaction and lowers the concentration of reactive species.
Primary Quench Isopropanol (IPA) (2–3 molar equivalents)A weaker nucleophile than water; ensures controlled, slower solvolysis [4].
Secondary Quench Cold Water / IceCompletes the hydrolysis of any sterically hindered or unreacted ester.
Neutralization Saturated Aqueous

A weak base that neutralizes triflic acid without causing a secondary thermal spike [5].

Step-by-Step Quenching Methodology

Directly disposing of THP-4-yl triflate into a waste stream is strictly prohibited. The compound must be chemically deactivated (quenched) into a benign ether/alcohol and neutralized triflate salt before it enters the laboratory waste system.

Prerequisites: All steps must be performed in a certified, uncluttered chemical fume hood. Never perform this procedure alone.

  • Step 1: Dilution and Inertion Transfer the THP-4-yl triflate residue into a suitably sized round-bottom flask. Dissolve the material in a non-nucleophilic, inert solvent such as dry toluene or dichloromethane (DCM) at a ratio of 10 to 20 mL of solvent per gram of triflate. Causality: Dilution is critical. It acts as a thermal sink, dampening the exothermic spike that will occur during the solvolysis phase.

  • Step 2: Thermal Control Submerge the reaction flask in an ice-water bath (0 °C) and establish a positive pressure of nitrogen or argon gas. Begin vigorous magnetic stirring. Causality: The hydrolysis of alkyl triflates releases substantial heat. The ice bath prevents the solvent from boiling, which could aerosolize the unquenched alkylating agent or the resulting triflic acid.

  • Step 3: Primary Quench (Alcoholysis) Using an addition funnel or syringe, add isopropanol (IPA) dropwise (approx. 2–3 equivalents). Monitor the flask for gas evolution or temperature spikes. Causality: IPA is less nucleophilic than water. It reacts steadily with the triflate to form isopropyl tetrahydropyranyl ether and triflic acid. This step-wise degradation prevents the violent, uncontrollable exotherm associated with direct water addition [4].

  • Step 4: Secondary Quench (Hydrolysis) Once the addition of IPA no longer elicits a reaction (no heat or gas generation), slowly add cold water dropwise to the mixture. Stir for an additional 30 to 60 minutes while allowing the ice bath to melt, bringing the solution to room temperature. This ensures total consumption of the reactive ester [4].

  • Step 5: Neutralization (Self-Validating Step) Slowly add saturated aqueous sodium bicarbonate (

    
    ) dropwise. You will observe effervescence (
    
    
    
    gas evolution) as the bicarbonate neutralizes the generated triflic acid [5]. Continue adding
    
    
    until the aqueous layer reaches a stable pH of 7 to 8 (verify using pH indicator paper). Causality: Using a weak base like bicarbonate rather than sodium hydroxide (
    
    
    ) prevents a secondary exothermic acid-base reaction. Achieving a neutral pH self-validates that the superacid has been entirely deactivated.
  • Step 6: Waste Segregation Transfer the neutralized, biphasic mixture to a separatory funnel. If segregation is required by your EHS department, separate the organic and aqueous layers. Otherwise, transfer the entire mixture into a designated, vented hazardous waste container. Label appropriately (e.g., "Halogenated Organic Waste" if DCM was used, noting the presence of neutralized triflate salts) [2].

Process Visualization

The following diagram maps the critical path for the safe deactivation of THP-4-yl triflate.

TriflateQuench Start THP-4-yl Triflate Waste/Residue Dilute Dilute in Inert Solvent (Toluene/DCM) Start->Dilute Cool Cool to 0°C (Ice Bath under N2) Dilute->Cool Quench1 Primary Quench (Dropwise Isopropanol) Cool->Quench1 Quench2 Secondary Quench (Dropwise Water) Quench1->Quench2 Neutralize Neutralize (Sat. NaHCO3 to pH 7-8) Quench2->Neutralize Dispose Segregate as Hazardous Waste Neutralize->Dispose

Standard workflow for the safe quenching and disposal of reactive alkyl triflates.

Emergency Spill Response

If THP-4-yl triflate is spilled outside of a controlled vessel:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood sashes are positioned to maximize exhaust capture[2].

  • Containment: Do not use water. Cover the spill with an inert, dry absorbent material (e.g., dry sand, vermiculite, or proprietary chemical spill pads).

  • Neutralization in Place: Carefully apply a dilute solution of isopropanol over the absorbent material to slowly quench the triflate in place, followed by solid sodium bicarbonate to neutralize the evolving acid.

  • Collection: Sweep the absorbed, neutralized material using non-sparking tools into a highly compatible, sealable container for hazardous waste disposal [1].

References

  • University of Notre Dame. (2015). Common Standard Operating Procedure: Quenching of pyrophoric substances and waste. Retrieved from [Link]

  • National Institute of Informatics. (n.d.). Study on unreactive chemical bond cleavage reaction of organic azides by sulfonium ions. Retrieved from[Link]

Personal protective equipment for handling Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hazard Profile

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (Tetrahydro-2H-pyran-4-yl triflate) is not merely a "corrosive salt"; it is a potent alkylating agent and a precursor to superacidic hydrolysis products .

Handling this compound requires a shift in mindset from "barrier protection" to "permeation defense." The triflate group (


) is an exceptional leaving group, making the molecule highly electrophilic. Upon contact with biological tissue or moisture, it presents two distinct lethal vectors:[1]
  • Direct Alkylation: It can alkylate DNA and proteins, posing genotoxic and mutagenic risks.

  • Hydrolysis: It reacts rapidly with ambient moisture to release Triflic Acid (TfOH) , a superacid (

    
    ) that causes immediate, deep-tissue chemical burns that are difficult to arrest.
    
Part 1: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for alkyl triflates due to the risk of rapid permeation through thin nitrile rubber. The following matrix utilizes a Dual-Barrier System .

PPE Specification Table
Body ZonePrimary Defense (Inner Layer)Secondary Defense (Outer Layer)Technical Justification
Hand Protection Silver Shield® / 4H® (EVOH/PE Laminate) 5-8 mil Nitrile (Disposable) Critical: Alkyl triflates can permeate standard nitrile in <5 minutes. Laminate gloves provide >4 hours breakthrough time. The outer nitrile glove provides grip and protects the inner laminate from physical tears.
Eye/Face Chemical Splash Goggles (Indirect Vent) Face Shield (8-inch) Safety glasses are prohibited . Vapors from hydrolysis (TfOH mist) track around glasses. A face shield is mandatory when handling volumes >10 mL.
Respiratory Fume Hood (Certified) Full-Face Respirator (OV/AG Cartridge) Primary work must be in a hood. If working outside containment (e.g., spill cleanup), use a respirator with Organic Vapor/Acid Gas (OV/AG) cartridges to neutralize triflic acid fumes.
Body Tyvek® Lab Coat (or chemically resistant apron) Standard Cotton Lab Coat Cotton absorbs and holds acid against the skin. A chemical-resistant apron or Tyvek layer prevents "wicking" of spills to the skin.
Part 2: Operational Protocols & Logic
2.1 The "Defense-in-Depth" Workflow

This diagram illustrates the decision logic for safe handling, emphasizing the "No-Go" criteria.

SafetyLogic Start Start: Task Assessment CheckEnv Environment Check: Is Fume Hood Functional? Start->CheckEnv CheckMoisture Moisture Control: Is Atmosphere Inert (N2/Ar)? CheckEnv->CheckMoisture Yes Stop_Hood STOP: Do NOT Proceed. Respiratory Hazard. CheckEnv->Stop_Hood No PPECheck PPE Verification: Double Glove (Laminate+Nitrile)? CheckMoisture->PPECheck Dry/Inert Stop_Water STOP: Hydrolysis Risk. Violent Acid Release. CheckMoisture->Stop_Water Humid/Open Action_Weigh Action: Weighing/Transfer (Keep vessel closed) PPECheck->Action_Weigh Verified Stop_PPE STOP: Permeation Risk. Skin Absorption Hazard. PPECheck->Stop_PPE Standard Gloves Only Action_Quench Action: Immediate Quench of Residuals Action_Weigh->Action_Quench Post-Task

Figure 1: Operational Safety Logic Gate. Note that moisture control is as critical as PPE due to the superacid generation risk.

2.2 Step-by-Step Handling Procedure

1. Pre-Operation Setup:

  • Atmosphere: Ensure all glassware is oven-dried. This reagent hydrolyzes violently. Use a nitrogen or argon balloon/line.

  • Cooling: Chill the reagent bottle to 0°C before opening. This lowers the vapor pressure of volatile impurities and slows hydrolysis if ambient moisture enters.

2. Transfer & Weighing:

  • Do not use plastic syringes unless they are proven compatible (polypropylene may swell; glass syringes with Teflon plungers are preferred).

  • Technique: Open the bottle inside the fume hood only. If weighing solids/viscous liquids, use a pre-tared glass vial with a septum cap to minimize exposure time.

3. Spill Management (Small Scale < 5mL):

  • Evacuate the immediate area of the hood.

  • Do not use water. Water will cause an exothermic eruption of acid mist.

  • Cover with solid sodium bicarbonate (

    
    ) or calcium carbonate. This neutralizes the acid and absorbs the liquid.
    
  • Wait for bubbling to cease before sweeping into a hazardous waste bag.

Part 3: Deactivation & Disposal Strategy

Never dispose of active alkyl triflates directly into solvent waste drums. They can react with other waste components (e.g., amines, alcohols) causing exotherms or pressurization of the drum.

3.1 Chemical Quenching Protocol

You must destroy the electrophilic core (the alkylating potential) and neutralize the acidic byproduct.

Reagents Required:

  • Dilute Sodium Hydroxide (2M NaOH) or Ammonium Hydroxide.

  • Methanol (as a co-solvent).

The Reaction:



(The hydroxide attacks the electrophilic carbon, displacing the triflate group, rendering it non-alkylating).

Disposal Workflow Diagram:

Disposal Waste Residual Reagent (R-OTf) Solvent Add Methanol (Dilution) Waste->Solvent Dissolve Base Add 2M NaOH (Slowly, 0°C) Solvent->Base Quench Check Check pH (Must be > 10) Base->Check Wait 30 min Check->Base If pH < 10 Final Dispose as Solvent Waste Check->Final Stable

Figure 2: Chemical Deactivation Workflow. Methanol ensures the lipophilic triflate mixes with the aqueous base for complete destruction.

References
  • Sigma-Aldrich. Safety Data Sheet: Alkyl Triflates & Trifluoromethanesulfonic Acid. (General Hazard Class: Skin Corr.[2][3][4][5] 1B). Available at:

  • Concordia University. “Superacids” Safety Guidelines (Triflic Acid Handling). Environmental Health & Safety.[6][7] Available at:

  • Ansell Healthcare. Chemical Resistance Guide (Permeation & Degradation Data). (Reference for Laminate vs. Nitrile performance against aggressive organic solvents/acids). Available at:

  • Barbas, C. F., et al.Phage Display: A Laboratory Manual. Cold Spring Harbor Laboratory Press, 2001.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.